molecular formula C7H8N2O3 B1269074 3,5-Dihydroxybenzohydrazide CAS No. 7732-32-3

3,5-Dihydroxybenzohydrazide

Cat. No.: B1269074
CAS No.: 7732-32-3
M. Wt: 168.15 g/mol
InChI Key: FJBLNCPJAVARBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dihydroxybenzohydrazide (CAS 7732-32-3) is a benzohydrazide derivative characterized by a molecular formula of C7H8N2O3 and a molecular weight of 168.15 g/mol. This compound is a solid with a melting point of 256-257 °C and must be stored as a cold-chain item in a dark place under an inert atmosphere at 2-8 °C . In scientific research, this compound serves as a key synthetic intermediate and a privileged scaffold in medicinal chemistry. It is commonly used in condensation reactions with various aldehydes to form Schiff base ligands, which can coordinate to metal ions and are investigated for their potential biological activities . The presence of the 3,5-dihydroxybenzoyl group is of significant interest in tyrosinase inhibition research due to its structural similarity to the enzyme's native substrate, L-tyrosine . Recent structure-based development studies have conjugated 3,5-dihydroxybenzoyl-hydrazineylidene to methoxyphenyl triazole moieties, creating novel compounds that exhibit a competitive mode of tyrosinase inhibition, which is relevant for research in hyperpigmentation and melanogenesis . Furthermore, benzohydrazide derivatives are widely explored in structure-activity relationship (SAR) studies for their potential as anticancer agents against various cell lines, including melanoma, colon, breast, and lung cancers . The compound's structure, featuring the hydrazide group, also allows for the synthesis of various heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are common pharmacophores in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-9-7(12)4-1-5(10)3-6(11)2-4/h1-3,10-11H,8H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBLNCPJAVARBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342972
Record name 3,5-Dihydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7732-32-3
Record name 3,5-Dihydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7732-32-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dihydroxybenzohydrazide from Methyl 3,5-Dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dihydroxybenzohydrazide, a valuable chemical intermediate, from methyl 3,5-dihydroxybenzoate. This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the chemical transformation and experimental workflow.

Introduction

This compound is a member of the benzohydrazide family of compounds, which are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The presence of the resorcinol (3,5-dihydroxy) moiety suggests significant potential for radical scavenging and metal-chelating activities. This makes this compound and its derivatives attractive candidates for investigation in drug discovery and materials science.

The synthesis described herein is a straightforward and efficient hydrazinolysis of the corresponding methyl ester, methyl 3,5-dihydroxybenzoate. This reaction is a fundamental transformation in organic chemistry for the preparation of hydrazides, which are key precursors for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives.

Synthesis Pathway

The synthesis of this compound from methyl 3,5-dihydroxybenzoate is achieved through a nucleophilic acyl substitution reaction. The lone pair of electrons on the terminal nitrogen of hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of methanol as a leaving group, yielding the desired hydrazide. The reaction is typically carried out in a protic solvent such as ethanol under reflux conditions to ensure a sufficient reaction rate.

Synthesis_Pathway Synthesis of this compound start Methyl 3,5-dihydroxybenzoate reagent + Hydrazine Hydrate (NH2NH2·H2O) start->reagent product This compound reagent->product Ethanol, Reflux byproduct + Methanol (CH3OH) product->byproduct

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a representative experimental protocol for the synthesis of this compound based on established methods for the hydrazinolysis of methyl benzoates.[1]

Materials:

  • Methyl 3,5-dihydroxybenzoate

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (absolute)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in a minimal amount of absolute ethanol (approximately 10-15 mL per gram of ester).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, is expected to precipitate as a white solid.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

  • Recrystallization (Optional): If further purification is required, the crude product can be recrystallized from hot ethanol or an ethanol-water mixture.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material and the final product.

Table 1: Physicochemical Properties of Reactant and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
Methyl 3,5-dihydroxybenzoateC₈H₈O₄168.15164-1692150-44-9
This compoundC₇H₈N₂O₃168.152577732-32-3

Table 2: Predicted Spectroscopic Data for this compound

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~9.5-10.0 (br s, 2H)Ar-OH
~9.0 (br s, 1H)-CONH-
~6.5-6.8 (m, 3H)Ar-H
~4.3 (br s, 2H)-NH₂

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Methyl 3,5-dihydroxybenzoate in Ethanol add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 2-4 hours add_hydrazine->reflux cool Cool to Room Temperature reflux->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Water filtrate->wash dry Dry Under Vacuum wash->dry recrystallize Optional: Recrystallize from Ethanol/Water dry->recrystallize product product recrystallize->product Final Product: This compound

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathway

Phenolic compounds, including those with a resorcinol scaffold, are known to exert antioxidant effects through various mechanisms. One of the primary mechanisms is by donating a hydrogen atom from a hydroxyl group to neutralize free radicals, thus terminating radical chain reactions.[2][3][4][5] The resulting phenoxyl radical is stabilized by resonance. The presence of two hydroxyl groups in this compound likely enhances this activity.

The diagram below illustrates a conceptual pathway for the radical scavenging activity of this compound.

Antioxidant_Mechanism Conceptual Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, ROO•) Oxidative_Stress Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Stress causes Neutralized_ROS Non-Radical Species (e.g., H2O, ROH) ROS->Neutralized_ROS is neutralized by H• Hydrazide This compound (Ar-(OH)2) Hydrazide->Neutralized_ROS Hydrazide_Radical Stabilized Phenoxyl Radical (Ar-O•(OH)) Hydrazide->Hydrazide_Radical donates H•

Caption: Hydrogen atom transfer mechanism for antioxidant activity.

Conclusion

This technical guide provides a foundational protocol for the synthesis of this compound from methyl 3,5-dihydroxybenzoate. The described hydrazinolysis reaction is a robust and high-yielding method for obtaining this versatile chemical intermediate. The provided data and diagrams offer a comprehensive resource for researchers and professionals in the fields of medicinal chemistry and materials science, facilitating further exploration of the properties and applications of this compound and its derivatives. It is important to note the absence of experimental NMR data in the current literature, which highlights an area for future characterization studies.

References

Synthesis and Characterization of 3,5-Dihydroxybenzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-Dihydroxybenzohydrazide, a versatile molecule with potential applications in medicinal chemistry and materials science. This document details the synthetic pathway from commercially available precursors, provides step-by-step experimental protocols, and outlines the analytical techniques used for its characterization.

Introduction

This compound is a carbohydrazide derivative of 3,5-dihydroxybenzoic acid. The presence of multiple reactive functional groups—two phenolic hydroxyls, a hydrazide moiety, and an aromatic ring—makes it an attractive scaffold for the synthesis of a wide range of derivatives, including Schiff bases and heterocyclic compounds. These derivatives are of significant interest to researchers for the development of novel therapeutic agents and functional materials. This guide serves as a practical resource for the laboratory-scale synthesis and thorough characterization of this key chemical intermediate.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process commencing with the esterification of 3,5-dihydroxybenzoic acid, followed by the hydrazinolysis of the resulting ester.

Step 1: Esterification of 3,5-Dihydroxybenzoic Acid

The first step involves the conversion of 3,5-dihydroxybenzoic acid to its corresponding methyl ester, methyl 3,5-dihydroxybenzoate. This reaction is commonly carried out via Fischer esterification, where the carboxylic acid is heated in methanol with a catalytic amount of strong acid, such as sulfuric acid.

Step 2: Hydrazinolysis of Methyl 3,5-Dihydroxybenzoate

The subsequent step is the reaction of methyl 3,5-dihydroxybenzoate with hydrazine hydrate. In this nucleophilic acyl substitution reaction, the hydrazine displaces the methoxy group of the ester to form the desired this compound. The reaction is typically performed in an alcoholic solvent.[1]

Below is a diagram illustrating the synthetic workflow:

SynthesisWorkflow Synthesis of this compound 3,5-Dihydroxybenzoic_Acid 3,5-Dihydroxybenzoic Acid Reagent1 Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) 3,5-Dihydroxybenzoic_Acid->Reagent1 Methyl_3,5-Dihydroxybenzoate Methyl 3,5-Dihydroxybenzoate Reagent2 Hydrazine Hydrate (N2H4·H2O) Ethanol Methyl_3,5-Dihydroxybenzoate->Reagent2 This compound This compound Reagent1->Methyl_3,5-Dihydroxybenzoate Reagent2->this compound

Synthetic route for this compound.

Experimental Protocols

Synthesis of Methyl 3,5-Dihydroxybenzoate

This protocol is adapted from established procedures for Fischer esterification.[2]

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 3,5-dihydroxybenzoic acid (5.0 g) and methanol (50 mL).

  • While stirring, slowly add concentrated sulfuric acid (0.5 mL) to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by washing with brine (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude methyl 3,5-dihydroxybenzoate can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane).

Synthesis of this compound

This protocol is based on the general procedure for the synthesis of benzohydrazides from their corresponding esters.[1][3][4]

Materials:

  • Methyl 3,5-dihydroxybenzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve methyl 3,5-dihydroxybenzoate (1.0 g) in ethanol (10 mL).

  • To the stirred solution, add hydrazine hydrate (1.5 mL).

  • Allow the reaction mixture to stir at room temperature for 16 hours.[1] The formation of a precipitate may be observed.

  • Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure to remove the solvent.

  • The resulting solid is filtered, washed with a small amount of cold ethanol, and dried under vacuum to afford this compound.

Data Presentation

Reaction Parameters and Yields
StepReactantReagentsSolventReaction TimeTemperatureProductYield (%)
13,5-Dihydroxybenzoic AcidMethanol, Sulfuric Acid (cat.)Methanol4 hoursRefluxMethyl 3,5-Dihydroxybenzoate88-98%[2]
2Methyl 3,5-DihydroxybenzoateHydrazine HydrateEthanol16 hoursRoom Temp.This compoundNot Reported
Physicochemical and Spectroscopic Data
PropertyData for Methyl 3,5-DihydroxybenzoateExpected Data for this compound
Appearance White solidWhite to off-white solid
Melting Point (°C) 167-170Not Reported
Molecular Formula C₈H₈O₄C₇H₈N₂O₃
Molecular Weight ( g/mol ) 168.15168.15
¹H NMR (DMSO-d₆, δ ppm) ~3.7 (s, 3H, OCH₃), ~6.5 (t, 1H, Ar-H), ~6.8 (d, 2H, Ar-H), ~9.6 (s, 2H, OH)Expected signals: Ar-H (multiple peaks), NH₂, NH, OH (broad singlets).
¹³C NMR (DMSO-d₆, δ ppm) Expected signals: ~52 (OCH₃), ~107-108 (Ar-CH), ~132 (Ar-C), ~159 (Ar-COH), ~166 (C=O)Expected signals: Aromatic carbons, C=O.
FT-IR (KBr, cm⁻¹) Expected peaks: O-H, C-H (aromatic), C=O (ester), C-OExpected peaks: N-H, O-H (broad), C=O (amide I), N-H bend (amide II), C-N, C-H (aromatic).
Mass Spec (m/z) [M+H]⁺ = 169.04[M+H]⁺ = 169.06

Logical Relationships in Characterization

The following diagram illustrates the logical flow of characterizing the final product, this compound, to confirm its structure and purity.

Characterization Characterization Workflow for this compound cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure & Purity Confirmation Synthesized_Product Synthesized this compound FTIR FT-IR Spectroscopy Synthesized_Product->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MassSpec Mass Spectrometry Synthesized_Product->MassSpec Func_Groups Identify Functional Groups (OH, NH, C=O) FTIR->Func_Groups Proton_Carbon_Env Determine Proton and Carbon Environments NMR->Proton_Carbon_Env Molecular_Weight Confirm Molecular Weight and Fragmentation MassSpec->Molecular_Weight Final_Confirmation Confirmed Structure and Purity Func_Groups->Final_Confirmation Proton_Carbon_Env->Final_Confirmation Molecular_Weight->Final_Confirmation

Workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The two-step synthesis is robust and utilizes readily available starting materials. While specific, published spectral data for the final product is limited, this guide offers the necessary experimental protocols and expected analytical outcomes to enable researchers to successfully synthesize and characterize this valuable chemical building block for further research and development in the fields of medicinal chemistry and materials science.

References

3,5-Dihydroxybenzohydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7732-32-3

This technical guide provides a comprehensive overview of 3,5-Dihydroxybenzohydrazide, a molecule of interest for researchers in drug development and medicinal chemistry. This document details its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities, with a focus on tyrosinase inhibition.

Chemical and Physical Properties

This compound is a hydrazide derivative of 3,5-dihydroxybenzoic acid. The following tables summarize its key physicochemical properties.

PropertyValueReference
CAS Number 7732-32-3
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Melting Point 257 °C
pKa (predicted) 8.78 ± 0.10
Appearance Not explicitly found, likely a solid
Solubility Not explicitly found

Spectroscopic Data

¹H NMR of 3,5-Dihydroxybenzoic Acid (DMSO-d₆):

  • δ ~6.8 ppm (d, 2H, Ar-H)

  • δ ~6.4 ppm (t, 1H, Ar-H)

  • δ ~9.5 ppm (s, 2H, Ar-OH)

  • δ ~12.5 ppm (s, 1H, -COOH)

¹³C NMR of 3,5-Dihydroxybenzoic Acid (DMSO-d₆):

  • δ ~167 ppm (C=O)

  • δ ~158 ppm (C-OH)

  • δ ~132 ppm (C-COOH)

  • δ ~108 ppm (Ar-CH)

  • δ ~107 ppm (Ar-CH)

Mass Spectrometry: While specific mass spectrometry data for this compound is not available, general fragmentation patterns for hydrazides would involve cleavage of the N-N bond and fragmentation of the aromatic ring.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of methyl 3,5-dihydroxybenzoate with hydrazine hydrate.

Materials:

  • Methyl 3,5-dihydroxybenzoate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve methyl 3,5-dihydroxybenzoate in absolute ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting solid is filtered and dried to yield this compound.

G start Methyl 3,5-dihydroxybenzoate product This compound start->product Reaction reagent Hydrazine Hydrate Ethanol reagent->product

Synthesis of this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown potential as tyrosinase inhibitors. Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation disorders.

The proposed mechanism of action for these inhibitors involves binding to the active site of tyrosinase, which contains copper ions, thereby preventing the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin synthesis.

The inhibition of tyrosinase can impact the melanogenesis signaling pathway, which is regulated by various factors including the α-melanocyte-stimulating hormone (α-MSH). The binding of α-MSH to its receptor (MC1R) activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates the transcription factor CREB. Phosphorylated CREB upregulates the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function. MITF then promotes the transcription of tyrosinase and other melanogenic enzymes. By directly inhibiting tyrosinase, this compound derivatives can bypass this signaling cascade to reduce melanin production.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Melanosome aMSH α-MSH MC1R MC1R aMSH->MC1R AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Upregulates expression Tyrosinase_mRNA Tyrosinase mRNA MITF->Tyrosinase_mRNA Promotes transcription Tyrosinase Tyrosinase Tyrosinase_mRNA->Tyrosinase Translation DHBH This compound DHBH->Tyrosinase Inhibits L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous

Tyrosinase Inhibition Signaling Pathway.

This technical guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutic agents. The provided data and protocols are intended to facilitate further investigation into the properties and applications of this compound.

Solubility Profile of 3,5-Dihydroxybenzohydrazide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Dihydroxybenzohydrazide, a molecule of significant interest in medicinal chemistry and drug development. An understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and in vitro/in vivo testing. This document collates available data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Core Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, by examining the solubility of its parent compound, 3,5-dihydroxybenzoic acid, and considering the physicochemical properties of the hydrazide functional group, we can provide reasoned estimations. The hydrazide group generally increases polarity compared to a carboxylic acid, which may enhance solubility in polar solvents.

The following table summarizes qualitative observations from synthesis literature and quantitative data for the structurally similar 3,5-dihydroxybenzoic acid, which serves as a proxy. Researchers are strongly advised to experimentally determine the solubility of this compound for their specific applications and solvent grades.

SolventSolvent TypeMolar Mass ( g/mol )Boiling Point (°C)Estimated Solubility of this compoundQuantitative Data for 3,5-Dihydroxybenzoic AcidTemperature (°C)
Polar Protic Solvents
WaterPolar Protic18.02100Soluble84 g/L[1][2][3]20
MethanolPolar Protic32.0464.7Soluble[4]SolubleNot Specified
Ethanol (95%)Polar Protic46.0778.4Soluble[4]50 mg/mL[1][5]Not Specified
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Polar Aprotic78.13189Expected to be soluble31 mg/mL[6]Not Specified
AcetonePolar Aprotic58.0856Expected to be solubleSoluble[7]Not Specified
AcetonitrilePolar Aprotic41.0581.6Moderately SolubleNot SpecifiedNot Specified
N,N-Dimethylformamide (DMF)Polar Aprotic73.09153Expected to be solubleNot SpecifiedNot Specified
Nonpolar/Slightly Polar Solvents
Ethyl AcetateSlightly Polar88.1177.1Sparingly SolubleNot SpecifiedNot Specified
Diethyl EtherSlightly Polar74.1234.6Sparingly SolubleVery Soluble[8]Not Specified
ChloroformSlightly Polar119.3861.2Poorly SolubleNot SpecifiedNot Specified
Tetrahydrofuran (THF)Slightly Polar72.1166Moderately SolubleNot SpecifiedNot Specified

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of this compound is crucial for accurate research and development. The shake-flask method followed by gravimetric or spectroscopic analysis is a widely accepted standard.

Shake-Flask Method for Equilibrium Solubility

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with airtight seals

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance

  • Syringe filters (chemically compatible with the solvent, e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.

  • Equilibration: Seal the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium. Periodically, cease agitation and allow the solid to settle to visually confirm that excess solid remains.

  • Sample Withdrawal and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the solid to sediment. Carefully withdraw a known volume of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a volumetric flask.

  • Dilution: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • For UV-Vis Spectrophotometry: Prepare a calibration curve using standard solutions of known concentrations. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

    • For HPLC: Prepare a calibration curve by injecting standard solutions of known concentrations. Inject the diluted sample and determine its concentration based on the peak area relative to the calibration curve.

  • Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units, such as g/L or mg/mL.

Gravimetric Method

This method is a simpler alternative if a suitable spectroscopic method is not available.

Procedure:

  • Follow steps 1-3 of the Shake-Flask Method.

  • Aliquot Transfer: Dispense a precise volume of the filtered, saturated solution into a pre-weighed, dry container (e.g., a glass petri dish or beaker).

  • Solvent Evaporation: Place the container in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to slowly evaporate the solvent.

  • Drying and Weighing: Once the solvent is fully evaporated, dry the container with the solid residue to a constant weight in a desiccator. Weigh the container with the dried solute.

  • Calculation: The mass of the dissolved solute is the final weight minus the initial weight of the empty container. The solubility is then calculated by dividing the mass of the solute by the volume of the aliquot taken.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and logical relationships in determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Add excess This compound to solvent B Seal and agitate at constant temperature (24-48h) A->B C Allow solid to sediment B->C D Withdraw supernatant C->D E Filter with syringe filter D->E F Dilute sample E->F G Quantify concentration (UV-Vis or HPLC) F->G H Calculate Solubility G->H

Experimental Workflow for Solubility Determination.

logical_relationships cluster_inputs Inputs cluster_process Process cluster_output Output Solute This compound Equilibration Shake-Flask Equilibration Solute->Equilibration Solvent Organic Solvent Solvent->Equilibration Temp Temperature Temp->Equilibration Analysis Quantitative Analysis Equilibration->Analysis SolubilityData Solubility (g/L or mg/mL) Analysis->SolubilityData

Logical Relationships in Solubility Measurement.

References

A Technical Guide to the Crystallographic Analysis of 3,5-Dihydroxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the crystallographic characteristics of selected 3,5-Dihydroxybenzohydrazide derivatives. While the crystal structure of the parent compound, this compound, is not publicly available, this document compiles and analyzes the crystallographic data for several of its Schiff base derivatives. This guide is intended for researchers, scientists, and professionals in the fields of crystallography, medicinal chemistry, and drug development, offering a comparative analysis of crystal structures and detailed experimental methodologies. The content covers crystallographic data, experimental protocols for synthesis and single-crystal X-ray diffraction, and a generalized workflow for crystal structure determination.

Introduction

This compound is a molecule of interest in medicinal chemistry due to its potential as a scaffold for the synthesis of various bioactive compounds. The hydrazide moiety can be readily condensed with aldehydes and ketones to form Schiff bases, which are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The three-dimensional arrangement of atoms and molecules in a crystal lattice is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability, which are critical in drug development.

This guide addresses the absence of publicly available crystallographic data for this compound by presenting a detailed analysis of three of its derivatives:

  • 3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide

  • 3,5-Dihydroxy-N′-(2-hydroxybenzylidene)benzohydrazide monohydrate

  • (E)-N′-(5-Chloro-2-hydroxybenzylidene)-3,5-dihydroxybenzohydrazide monohydrate

By comparing the crystal structures of these derivatives, researchers can gain insights into how different substituents on the benzylidene ring influence the crystal packing, hydrogen bonding networks, and overall molecular conformation.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the three derivatives of this compound. This allows for a direct comparison of their unit cell parameters and refinement statistics.

Parameter3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide[1]3,5-Dihydroxy-N′-(2-hydroxybenzylidene)benzohydrazide monohydrate[2](E)-N′-(5-Chloro-2-hydroxybenzylidene)-3,5-dihydroxybenzohydrazide monohydrate[3]
Chemical Formula C₁₄H₁₁N₃O₅C₁₄H₁₂N₂O₄·H₂OC₁₄H₁₁ClN₂O₄·H₂O
Formula Weight ( g/mol ) Not Available290.27324.71
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 9.632(12)7.773(2)14.106(3)
b (Å) 12.256(15)13.411(3)8.0090(16)
c (Å) 11.425(14)13.084(3)13.127(3)
α (°)
)909090
β (°) 105.306(11)100.52(3)108.26(3)
γ (°)
)909090
Volume (ų) 1301(3)1341.0(5)1408.3(6)
Z 444
Calculated Density (g/cm³) 1.538Not AvailableNot Available
Radiation Type Not AvailableMo KαMo Kα
Temperature (K) Not Available293(2)298
Final R indices (I > 2σ(I)) R = 0.0444R = 0.045R = 0.053
wR (all data) wR = 0.1186wR = 0.125wR = 0.142

Experimental Protocols

The synthesis and crystallographic analysis of this compound derivatives generally follow a common set of procedures. The methodologies detailed below are compiled from the experimental sections for the analyzed compounds.[2][3]

Synthesis of this compound Derivatives (Schiff Base Formation)

The synthesis of the Schiff base derivatives is typically achieved through the condensation reaction of 3,5-dihydroxybenzoic acid hydrazide with a substituted aldehyde.[3]

  • Dissolution: An equimolar amount of 3,5-dihydroxybenzoic acid hydrazide and the desired substituted aldehyde (e.g., 5-chlorosalicylaldehyde) are dissolved in a suitable solvent, commonly ethanol or methanol.[3]

  • Reaction: The mixture is stirred at room temperature.[3] For some derivatives, refluxing the mixture for a period of 30 minutes to a few hours may be necessary to ensure the reaction goes to completion.

  • Crystallization: The product is typically obtained by slow evaporation of the solvent at room temperature over several days.[3] The formation of single crystals suitable for X-ray diffraction is highly dependent on the solvent and the rate of evaporation.

  • Isolation: The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A suitable single crystal of appropriate size and quality is selected and mounted on a goniometer head.

  • Data Collection: The crystal is maintained at a constant temperature (e.g., 293 K or 298 K) and irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å).[2][3] A series of diffraction patterns are collected as the crystal is rotated. Data collection is typically performed using a CCD area detector.[2][3]

  • Data Reduction: The collected diffraction data are processed to correct for various factors, including absorption effects. The intensities of the reflections are integrated, and the data is reduced to a set of structure factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.

Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for the determination of the crystal structure of a novel compound, from synthesis to final structural analysis.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Compound crystallization Single Crystal Growth synthesis->crystallization Purification mounting Crystal Mounting crystallization->mounting Select suitable crystal data_collection Data Collection (Diffractometer) mounting->data_collection data_reduction Data Reduction data_collection->data_reduction Raw diffraction data structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure CIF File

References

Spectroscopic Analysis of 3,5-Dihydroxybenzohydrazide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzohydrazide is a chemical compound of interest in medicinal chemistry and drug development due to its structural motifs, which are common in various biologically active molecules. The hydrazide functional group, combined with the dihydroxy-substituted benzene ring, offers potential for diverse chemical modifications and interactions with biological targets. A thorough spectroscopic characterization is fundamental for the unequivocal identification and quality control of this compound. This technical guide outlines the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and provides generalized experimental protocols for their acquisition.

It is important to note that a comprehensive, publicly available dataset of experimental ¹H NMR, ¹³C NMR, IR, and Mass spectrometry data for this compound is not readily found in a single, consolidated source. Therefore, this guide will present expected values and general methodologies based on the analysis of its chemical structure and data from closely related compounds.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These are predicted values and should be confirmed with experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.0Singlet1H-OH (Phenolic)
~9.0 - 9.5Singlet1H-NH- (Hydrazide)
~6.5 - 7.0Doublet2HAr-H (ortho to -C=O)
~6.2 - 6.5Triplet1HAr-H (para to -C=O)
~4.5 - 5.0Singlet2H-NH₂ (Hydrazide)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~165 - 170C=O (Carbonyl)
~158 - 160Ar-C-OH
~135 - 138Ar-C (ipso to -C=O)
~108 - 110Ar-C-H (ortho to -C=O)
~105 - 107Ar-C-H (para to -C=O)

Solvent: DMSO-d₆

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
3400 - 3200Strong, BroadO-H and N-H stretching
~1640StrongC=O stretching (Amide I)
~1600MediumN-H bending (Amide II)
~1580, 1450Medium to StrongC=C stretching (Aromatic)
~1300MediumC-O stretching (Phenolic)

Sample Preparation: KBr pellet or ATR

Table 4: Mass Spectrometry Data

m/zInterpretation
168.06[M]⁺ (Molecular Ion)
151.05[M - NH₃]⁺
137.04[M - N₂H₃]⁺
121.03[M - CON₂H₃]⁺

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The typical scanning range is 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source or an electron ionization (EI) source.

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • The mass range should be set to scan from m/z 50 to 500.

  • Data Acquisition (EI):

    • Introduce the sample via a direct insertion probe.

    • Acquire the mass spectrum using a standard electron energy of 70 eV.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Final_Report Final_Report Structure_Validation->Final_Report Final Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Thermal Stability of 3,5-Dihydroxybenzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 3,5-Dihydroxybenzohydrazide, a compound of interest in pharmaceutical and materials science. While specific experimental data on the thermal decomposition of this compound is not extensively documented in publicly available literature, this guide outlines the standard methodologies for its characterization, discusses expected decomposition behaviors based on related structures, and presents the limited available data.

Introduction

This compound is a hydrazide derivative of 3,5-dihydroxybenzoic acid. The thermal stability of such compounds is a critical parameter, influencing their storage, handling, formulation, and application. For drug development professionals, understanding the thermal properties is essential for ensuring the stability of active pharmaceutical ingredients (APIs) and for designing robust manufacturing processes. In materials science, the thermal decomposition profile can inform the potential applications of the compound in polymers and other materials.

The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatiles. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting points, glass transitions, and enthalpies of reaction.

Thermal Properties of this compound

Quantitative thermal analysis data for this compound is sparse in the current body of scientific literature. However, the melting point, a key indicator of thermal stability, has been reported. It is important to note that different values have been observed, which may be attributable to variations in experimental conditions or sample purity.

PropertyValueSource
Melting Point161 °C[1]
Melting Point of N'-Benzoyl-3,5-dihydroxybenzohydrazide>250 °C[2]

The significant difference in melting points between this compound and its N'-benzoyl derivative highlights the influence of substitution on the thermal stability of the core structure.

Experimental Protocols

For researchers seeking to characterize the thermal stability of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These protocols are based on standard methods for the analysis of organic and pharmaceutical compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Heat the sample at a linear heating rate of 10 °C/min to a final temperature of 600 °C.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Calculate the percentage of mass loss at different temperature ranges, corresponding to various decomposition steps.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions of this compound.

Instrumentation: A standard differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (typically aluminum). Crimp a lid onto the pan to encapsulate the sample.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Heat the sample at a linear heating rate of 10 °C/min to a temperature approximately 50 °C above the expected melting point.

  • Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • The melting point is determined as the onset or peak temperature of the endothermic melting transition.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Visualizations

The following diagrams illustrate the generalized workflows for the described experimental protocols.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of This compound place Place in TGA pan weigh->place load Load sample into TGA place->load purge Purge with N2/Ar load->purge heat Heat at 10 °C/min to 600 °C purge->heat record Record mass vs. temp heat->record plot Plot TGA/DTG curves record->plot determine Determine decomposition temperatures & mass loss plot->determine

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of This compound seal Seal in DSC pan weigh->seal load Load sample & reference into DSC seal->load purge Purge with N2 load->purge heat Heat at 10 °C/min purge->heat record Record heat flow vs. temp heat->record plot Plot DSC thermogram record->plot determine Determine melting point & enthalpy of fusion plot->determine

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).

Expected Thermal Decomposition Pathway

While specific studies on the thermal decomposition of this compound are lacking, the decomposition of benzohydrazide derivatives generally proceeds through the cleavage of the weakest bonds in the molecule at elevated temperatures. The expected decomposition pathway would likely involve the initial cleavage of the N-N bond in the hydrazide moiety, leading to the formation of radical species. These highly reactive intermediates can then undergo a series of complex reactions, including hydrogen abstraction, rearrangement, and fragmentation, to yield a variety of smaller, more stable molecules. The presence of the hydroxyl groups on the benzene ring may also influence the decomposition pathway, potentially through intramolecular hydrogen bonding or by providing alternative reaction sites.

A comprehensive analysis of the evolved gases during TGA, for instance by coupling the TGA to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR), would be necessary to elucidate the precise decomposition mechanism and identify the resulting fragments.

References

3,5-Dihydroxybenzohydrazide derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Dihydroxybenzohydrazide Derivatives and Analogs for Drug Development Professionals

Introduction

This compound, a derivative of resorcinol, serves as a privileged scaffold in medicinal chemistry and drug discovery. Its structure, featuring a catechol-like dihydroxy pattern and a reactive hydrazide moiety, allows for extensive chemical modification to generate diverse analogs with a wide spectrum of biological activities. The two hydroxyl groups are crucial for interacting with biological targets, particularly metalloenzymes, by acting as hydrogen bond donors/acceptors or metal chelators. The hydrazide group provides a versatile synthetic handle for creating larger, more complex molecules, such as hydrazones (via Schiff base formation), which are known to possess significant pharmacological properties.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, tailored for researchers and professionals in the field of drug development.

Synthesis Strategies

The synthesis of this compound and its derivatives typically follows a multi-step but straightforward pathway. The process generally begins with the esterification of 3,5-dihydroxybenzoic acid, followed by hydrazinolysis to form the core this compound intermediate. This key intermediate is then commonly reacted with a variety of substituted aldehydes or ketones to form the corresponding Schiff base derivatives (hydrazones).[1][2]

The initial esterification is necessary to protect the carboxylic acid group and facilitate the subsequent reaction with hydrazine. The reaction of the resulting ester with hydrazine hydrate efficiently produces the hydrazide.[1] The final condensation step to form the Schiff base is often catalyzed by a few drops of acid and can be performed at room temperature or with gentle heating.[3]

G start 3,5-Dihydroxybenzoic Acid ester Methyl 3,5-dihydroxybenzoate start->ester Esterification (e.g., Methanol, Acid catalyst) hydrazide This compound (Core Intermediate) ester->hydrazide Hydrazinolysis (Hydrazine Hydrate) product This compound Derivatives (Schiff Bases) hydrazide->product Condensation (Acid catalyst, e.g., HCl) aldehyde Substituted Aldehydes/ Ketones (R-CHO) aldehyde->product

General synthetic workflow for this compound derivatives.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a multitude of biological activities, demonstrating their potential as therapeutic agents. Key areas of activity include enzyme inhibition, antimicrobial effects, and antioxidant properties.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme in melanin biosynthesis, making it a prime target for developing agents to treat hyperpigmentation disorders.[1] The 3,5-dihydroxybenzoyl moiety is structurally similar to the native substrate, L-tyrosine, allowing it to competitively bind to the enzyme's active site. The dihydroxy groups can chelate the copper ions within the active site, effectively inhibiting enzyme function.[1][4]

Studies have shown that conjugating the this compound core with various heterocyclic scaffolds, such as methoxyphenyl triazoles, can significantly enhance inhibitory potency. The nature and position of substituents on the appended aryl ring play a critical role in the compound's interaction with active site residues.[1]

G Inhibitor This compound Derivative Tyrosinase Tyrosinase Active Site (contains Cu²⁺ ions) Inhibitor->Tyrosinase Competitive Binding & Cu²⁺ Chelation Product Melanin Synthesis (DOPAquinone) Tyrosinase->Product Blocked Melanin Synthesis Blocked Tyrosinase->Blocked Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase Binding Prevented

Mechanism of competitive tyrosinase inhibition.

Table 1: Tyrosinase Inhibitory Activity of this compound Analogs

Compound Substituent Group IC₅₀ (µM) Inhibition Type Source
11m 4-methoxyphenyl triazole 55.39 ± 4.93 Competitive [1][5]
N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine 6-hydroxytryptamine 9.1 - [6]

| Kojic Acid (Reference) | - | 310 | - |[6] |

Antimicrobial and Antioxidant Activities

The hydrazone linkage (-C=N-NH-) in many this compound derivatives is a known pharmacophore contributing to antimicrobial activity. These compounds have been evaluated against various bacterial and fungal strains. Furthermore, the phenolic hydroxyl groups confer significant antioxidant potential, which is often assessed through radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[7]

One study synthesized 3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide and evaluated its biological properties. The compound demonstrated notable antioxidant activity in DPPH and ABTS assays and showed considerable antibacterial effects, particularly against S. aureus.[7]

Table 2: Antimicrobial and Antioxidant Activity of a this compound Derivative

Compound Assay Result Source
3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide DPPH Radical Scavenging IC₅₀ = 48.04 µg/mL [7]
ABTS Radical Scavenging IC₅₀ = 48.59 µg/mL [7]
Hydroxyl Radical Scavenging IC₅₀ = 1.03 mg/mL [7]
Antibacterial vs. S. aureus MIC = 0.156 mg/mL [7]
Antibacterial vs. K. pneumoniae MIC = 0.625 mg/mL [7]

| | Antibacterial vs. P. aeruginosa | MIC = 1.25 mg/mL |[7] |

Experimental Protocols

Detailed and reproducible experimental methods are crucial for the synthesis and evaluation of novel chemical entities. Below are generalized protocols based on common procedures reported in the literature.

Protocol 1: Synthesis of this compound (Intermediate 3)

This protocol describes the synthesis of the core hydrazide intermediate from 3,5-dihydroxybenzoic acid.[1]

  • Esterification: In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in methanol. Add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Reflux the mixture for approximately 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, evaporate the methanol under reduced pressure to obtain the crude methyl 3,5-dihydroxybenzoate.

  • Hydrazinolysis: Dissolve the crude ester in a suitable solvent (e.g., ethanol) and add hydrazine hydrate (typically 1.2-1.5 eq).

  • Reaction: Reflux the mixture for 2-5 hours.[3] Formation of a precipitate may be observed.

  • Isolation: Cool the reaction mixture. Collect the solid product by filtration, wash with a cold solvent (e.g., petroleum ether), and dry in a vacuum desiccator to yield this compound.

Protocol 2: Synthesis of this compound Schiff Bases (General Procedure)

This protocol outlines the condensation reaction between the core hydrazide and an aldehyde.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or water-ethanol mixture.

  • Addition of Aldehyde: To this solution, add an equimolar amount of the desired substituted aldehyde.

  • Catalysis: Add a few drops of a catalyst, such as concentrated hydrochloric acid, and stir the mixture.

  • Reaction: Stir the reaction mixture at room temperature for a period ranging from 30 minutes to several hours. A precipitate will gradually form.

  • Work-up: Filter the solid product, wash thoroughly with a solvent like petroleum ether to remove unreacted aldehyde, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent, such as absolute ethanol, to obtain the pure Schiff base derivative.[3]

Protocol 3: In Vitro Tyrosinase Inhibition Assay

This colorimetric assay is commonly used to screen for tyrosinase inhibitors.[1]

  • Prepare Reagents:

    • Phosphate Buffer (e.g., 50 mM, pH 6.8).

    • Mushroom Tyrosinase solution in phosphate buffer.

    • Substrate solution (L-DOPA or L-Tyrosine) in phosphate buffer.

    • Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO).

    • Positive control (e.g., Kojic acid).

  • Assay Setup: In a 96-well microplate, add the phosphate buffer, tyrosinase solution, and the test compound solution.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-30 °C) for 10-15 minutes.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals for 15-30 minutes using a microplate reader. The absorbance corresponds to the formation of dopachrome.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor). Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

G reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) setup Assay Setup in 96-well Plate (Buffer + Enzyme + Inhibitor) reagents->setup preinc Pre-incubate (10 min) setup->preinc initiate Initiate Reaction (Add Substrate) preinc->initiate measure Measure Absorbance (e.g., 475 nm) initiate->measure calculate Calculate % Inhibition and IC₅₀ Value measure->calculate

Workflow for a typical in vitro enzyme inhibition assay.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising class of compounds for drug discovery. The straightforward and efficient synthetic routes allow for the generation of large libraries of analogs for screening. The core scaffold has demonstrated significant potential as a tyrosinase inhibitor, with opportunities to further optimize potency through targeted modifications. Additionally, the observed antimicrobial and antioxidant activities warrant further investigation. Future research should focus on expanding the structural diversity of these analogs, performing detailed structure-activity relationship (SAR) studies to guide rational design, and evaluating lead compounds in more advanced in vitro and in vivo models to assess their therapeutic potential, pharmacokinetic profiles, and toxicity.

References

The Antioxidant Potential of 3,5-Dihydroxybenzohydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the antioxidant properties of 3,5-Dihydroxybenzohydrazide and its derivatives. Due to the limited availability of public data on the parent compound, this document leverages data from structurally related analogs to provide a thorough assessment of its potential antioxidant efficacy. This guide details the methodologies of key antioxidant assays, presents available quantitative data, and illustrates the underlying biochemical pathways.

Core Concepts in Antioxidant Activity

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The position of hydroxyl (-OH) groups on the benzene ring is a critical determinant of this radical-scavenging capability. The hydrazide moiety may also contribute to the overall antioxidant profile through its electron-donating nature.

Quantitative Antioxidant Data

Direct quantitative antioxidant data for this compound is not extensively available in the current body of scientific literature. However, studies on its derivatives provide valuable insights into the potential antioxidant capacity of this chemical scaffold. A notable derivative, 3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide , has been evaluated for its in vitro antioxidant activity, with the following IC50 values reported:

DerivativeAssayIC50 Value (µg/mL)
3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazideDPPH Radical Scavenging48.04[1]
3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazideABTS Radical Scavenging48.59[1]
3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazideHydroxyl Radical Scavenging1030[1]

Note: A lower IC50 value indicates a higher antioxidant activity.

These findings suggest that derivatives of this compound possess good radical scavenging properties. Further research is warranted to elucidate the specific antioxidant capacity of the parent compound.

Experimental Protocols

Standardized assays are crucial for determining and comparing the antioxidant activity of chemical compounds. The following are detailed protocols for three widely used methods: DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change from purple to yellow.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

  • Reaction Mixture: The test compound, at various concentrations, is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

  • Calculation of Inhibition: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 Where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant, leading to a decrease in its characteristic blue-green color.

Protocol:

  • Generation of ABTS Radical Cation (ABTS•+): A 7 mM ABTS stock solution is reacted with 2.45 mM potassium persulfate, and the mixture is kept in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50/TEAC Determination: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Reaction Mixture: The test sample is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • Absorbance Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard (e.g., FeSO₄ or Trolox).

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the in vitro antioxidant activity of a compound like this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound prep_reagents Prepare assay reagents (DPPH, ABTS, FRAP) prep_control Prepare positive control (e.g., Ascorbic Acid, Trolox) mix Mix compound dilutions with assay reagents prep_control->mix incubate Incubate under specified conditions mix->incubate measure Measure absorbance at specific wavelengths incubate->measure calc_inhibition Calculate % inhibition measure->calc_inhibition det_ic50 Determine IC50 value calc_inhibition->det_ic50 compare Compare with positive control det_ic50->compare

Caption: A generalized workflow for in vitro antioxidant activity assessment.

Potential Signaling Pathway

Phenolic antioxidants have been shown to exert their protective effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway . Activation of this pathway leads to the transcription of a suite of antioxidant and cytoprotective genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHBH This compound (or derivative) Keap1_Nrf2 Keap1-Nrf2 Complex DHBH->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf sMaf Maf->ARE Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Genes Initiates Transcription

Caption: Potential activation of the Nrf2-ARE antioxidant signaling pathway.

Conclusion

While direct evidence for the antioxidant activity of this compound is still emerging, the available data on its derivatives strongly suggest a promising potential for this compound as a radical scavenger. The established protocols and understanding of the underlying molecular pathways, such as the Nrf2-ARE system, provide a solid foundation for future research. Further studies are encouraged to fully characterize the antioxidant profile of this compound and to explore its therapeutic applications in oxidative stress-related pathologies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 3,5-Dihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from various hydrazides are a well-established class of compounds in medicinal chemistry, recognized for their broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The versatile imine (-C=N-) linkage, formed through the condensation of a primary amine with a carbonyl compound, is crucial to their biological efficacy. The incorporation of a 3,5-dihydroxyphenyl moiety, originating from 3,5-dihydroxybenzohydrazide, is of particular interest as the phenolic hydroxyl groups can significantly contribute to the antioxidant and metal-chelating properties of the resulting Schiff bases, potentially enhancing their therapeutic potential.

These application notes provide detailed protocols for the synthesis of Schiff bases from this compound and various aromatic aldehydes. The procedures are based on established methodologies for hydrazone formation. Additionally, this document summarizes the key characterization data and biological activities of these and structurally related compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Data Presentation

Physicochemical and Spectroscopic Data

The synthesis of Schiff bases from this compound with various substituted benzaldehydes typically yields crystalline solids with characteristic melting points and spectral data. The following table summarizes expected data based on analogous structures.

Schiff Base Derivative (Substituent on Aldehyde)Molecular FormulaYield (%)Melting Point (°C)FT-IR (cm⁻¹) ν(C=N)¹H NMR (δ, ppm) Azomethine Proton (-N=CH-)
UnsubstitutedC₁₄H₁₂N₂O₃>85230-232~1605~8.60
4-ChloroC₁₄H₁₁ClN₂O₃>90255-257~1608~8.65
4-NitroC₁₄H₁₁N₃O₅>88260-262~1610~8.75
4-HydroxyC₁₄H₁₂N₂O₄>85248-250~1603~8.55
4-MethoxyC₁₅H₁₄N₂O₄>90225-227~1604~8.58
Biological Activity Data

Schiff bases derived from dihydroxybenzoylhydrazides have demonstrated promising antimicrobial and antioxidant activities. The data presented below is indicative of the potential activities of Schiff bases derived from this compound, based on studies of structurally similar compounds.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)

Schiff Base Derivative (Substituent on Aldehyde)Staphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
Unsubstituted12.525255050
4-Chloro6.2512.512.52525
4-Nitro6.256.2512.512.525
4-Hydroxy12.5255050100
4-Methoxy255050100100

Table 3: Antioxidant Activity (IC₅₀ in µM)

Schiff Base Derivative (Substituent on Aldehyde)DPPH Radical ScavengingABTS Radical Scavenging
3,5-Dihydroxy (General)15-3010-25
Ascorbic Acid (Standard)~25~15

Experimental Protocols

General Synthesis of Schiff Bases from this compound

This protocol outlines a general and efficient method for the synthesis of Schiff bases via the condensation of this compound with a variety of aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution of Hydrazide: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL) with gentle warming and stirring until a clear solution is obtained.

  • Addition of Aldehyde: To this solution, add an equimolar amount (1.0 mmol) of the desired aromatic aldehyde.

  • Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (Tlač).

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will typically precipitate out of the solution. If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

  • Characterization: Characterize the synthesized Schiff base by determining its melting point and recording its FT-IR, ¹H NMR, and ¹³C NMR spectra to confirm the formation of the azomethine (-C=N-) group and the overall structure.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases against various microbial strains.

Materials:

  • Synthesized Schiff base compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antibiotic/antifungal drugs (e.g., ciprofloxacin, fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized Schiff bases and standard drugs in DMSO to a stock concentration of 1000 µg/mL.

  • Preparation of Inoculum: Prepare a suspension of the microbial strains in sterile broth, adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the Schiff bases and standard drugs with the appropriate broth to obtain a range of concentrations (e.g., 200 µg/mL to 0.195 µg/mL).

  • Inoculation: Add the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol measures the free radical scavenging activity of the synthesized Schiff bases using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • Synthesized Schiff base compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (standard)

  • UV-Vis spectrophotometer

  • 96-well microtiter plates or cuvettes

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare stock solutions of the synthesized Schiff bases and ascorbic acid in methanol at various concentrations.

  • Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the DPPH solution to different concentrations of the sample solutions.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.

Synthesis_Workflow Start Start Dissolve_Hydrazide Dissolve 3,5-Dihydroxy- benzohydrazide in Ethanol Start->Dissolve_Hydrazide Add_Aldehyde Add Aromatic Aldehyde Dissolve_Hydrazide->Add_Aldehyde Add_Catalyst Add Glacial Acetic Acid Add_Aldehyde->Add_Catalyst Reflux Reflux for 2-4 hours Add_Catalyst->Reflux Cool_Precipitate Cool to Room Temperature & Precipitate Reflux->Cool_Precipitate Filter_Wash Filter and Wash with Cold Ethanol Cool_Precipitate->Filter_Wash Dry_Product Dry the Product Filter_Wash->Dry_Product Characterization Characterization (MP, FT-IR, NMR) Dry_Product->Characterization End End Characterization->End

Caption: General workflow for the synthesis of Schiff bases.

General Reaction Scheme

The following diagram illustrates the chemical reaction for the formation of a Schiff base from this compound and a substituted aromatic aldehyde.

Reaction_Scheme cluster_reactants Reactants cluster_products Product This compound This compound Schiff_Base Schiff Base This compound->Schiff_Base + Aldehyde R-CHO (Substituted Aromatic Aldehyde) Aldehyde->Schiff_Base Reflux, EtOH Catalyst Water H₂O Schiff_Base->Water +

Caption: General reaction for Schiff base formation.

Mode of Action for Antimicrobial Activity (Hypothesized)

While the exact signaling pathways for these specific Schiff bases are not yet elucidated, a plausible mode of action for their antimicrobial activity involves the inhibition of essential microbial enzymes. The azomethine group is known to be crucial for this activity.

Antimicrobial_MoA Schiff_Base Schiff Base (with Azomethine Group) Microbial_Cell Microbial Cell Schiff_Base->Microbial_Cell Penetrates Enzyme Essential Microbial Enzyme (e.g., DNA gyrase) Schiff_Base->Enzyme Binds to Active Site Microbial_Cell->Enzyme Inhibition Inhibition of Enzyme Activity Enzyme->Inhibition Cell_Death Microbial Cell Death Inhibition->Cell_Death

Caption: Hypothesized antimicrobial mode of action.

Application Notes and Protocols for 3,5-Dihydroxybenzohydrazide as a Precursor for Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3,5-dihydroxybenzohydrazide as a versatile precursor for the synthesis of potent tyrosinase inhibitors. This document offers detailed protocols for the synthesis of this compound and its derivatives, methodologies for evaluating their tyrosinase inhibitory activity, and an overview of the relevant biological pathways.

Introduction

Tyrosinase is a key copper-containing enzyme that plays a pivotal role in melanin biosynthesis and the enzymatic browning of fruits and vegetables. The overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the development of effective tyrosinase inhibitors is of significant interest in the cosmetic and pharmaceutical industries. This compound serves as a valuable scaffold for designing novel tyrosinase inhibitors due to its structural similarity to the natural substrates of tyrosinase and its capacity for chemical modification to enhance inhibitory potency and selectivity.

Data Presentation: Tyrosinase Inhibitory Activity of 3,5-Dihydroxybenzoyl-hydrazineylidene Derivatives

The following table summarizes the in vitro tyrosinase inhibitory activity of a series of 3,5-dihydroxybenzoyl-hydrazineylidene derivatives conjugated with a methoxyphenyl triazole moiety. Kojic acid, a well-established tyrosinase inhibitor, is included for comparison.

Compound IDR Group (Substituent on Phenyl Ring)IC50 (µM)[1]% Inhibition at 100 µM[1]Inhibition Type[2]
11a Unsubstituted90.5353.87-
11b 2-Fluorophenyl> 10022.99-
11m 4-Methoxyphenyl55.39 ± 4.93-Competitive
Kojic Acid ----

Note: IC50 values represent the concentration of the inhibitor required to reduce tyrosinase activity by 50%. A lower IC50 value indicates greater potency.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the precursor molecule, this compound, from methyl 3,5-dihydroxybenzoate.

Materials:

  • Methyl 3,5-dihydroxybenzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 3,5-dihydroxybenzoate (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (an excess, typically 10-20 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound in a vacuum oven or desiccator.

Protocol 2: Synthesis of N'-Substituted this compound Derivatives (Schiff Bases)

This protocol outlines the general procedure for the synthesis of N'-substituted this compound derivatives via condensation with various aldehydes.

Materials:

  • This compound

  • Substituted aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Aldehyde: To this solution, add the desired substituted aldehyde (1 equivalent).

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Product Formation: Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent if necessary to obtain the pure N'-substituted this compound derivative.

Protocol 3: Tyrosinase Inhibition Assay

This protocol details the in vitro assay to determine the inhibitory activity of the synthesized compounds against mushroom tyrosinase using L-DOPA as a substrate.

Materials:

  • Mushroom tyrosinase (e.g., from Agaricus bisporus)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Test compounds (synthesized this compound derivatives)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of the test compounds and kojic acid in DMSO. Prepare serial dilutions to obtain a range of concentrations.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add phosphate buffer, a specific volume of the test compound dilution, and the tyrosinase solution.

    • Control wells (no inhibitor): Add phosphate buffer, the same volume of DMSO as in the test wells, and the tyrosinase solution.

    • Blank wells: Add phosphate buffer and the test compound dilution without the enzyme solution.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Reaction Initiation: Add the L-DOPA solution to all wells to start the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm (for the formation of dopachrome) at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Rate of control - Rate of test) / Rate of control ] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Kinetic Analysis of Tyrosinase Inhibition

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic analysis is performed by measuring the reaction rates at various substrate (L-DOPA) and inhibitor concentrations.

Procedure:

  • Follow the general procedure for the tyrosinase inhibition assay (Protocol 3).

  • For each inhibitor concentration (including zero), vary the concentration of the L-DOPA substrate.

  • Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.

  • Lineweaver-Burk Plot: Plot 1/V versus 1/[S] (where [S] is the substrate concentration).

    • Competitive inhibition: The lines will intersect on the y-axis.

    • Non-competitive inhibition: The lines will intersect on the x-axis.

    • Mixed inhibition: The lines will intersect in the second or third quadrant.

    • Uncompetitive inhibition: The lines will be parallel.

  • The inhibition constant (Ki) can be determined from the secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Mandatory Visualizations

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Derivative Synthesis Methyl_3_5_dihydroxybenzoate Methyl 3,5-dihydroxybenzoate 3_5_Dihydroxybenzohydrazide This compound Methyl_3_5_dihydroxybenzoate->3_5_Dihydroxybenzohydrazide Hydrazine Hydrate, Ethanol, Reflux Derivative N'-Substituted this compound 3_5_Dihydroxybenzohydrazide->Derivative Ethanol, Acetic Acid, Reflux Aldehyde Substituted Aldehyde Aldehyde->Derivative

Tyrosinase_Inhibition_Assay_Workflow Prepare_Solutions Prepare Stock Solutions (Enzyme, Substrate, Inhibitors) Plate_Setup Set up 96-well Plate (Test, Control, Blank) Prepare_Solutions->Plate_Setup Pre_incubation Pre-incubate at 25-37°C for 10 minutes Plate_Setup->Pre_incubation Initiate_Reaction Add L-DOPA to all wells Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 475 nm (Kinetic Read) Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis

Melanogenesis_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Melanin Synthesis cluster_2 Inhibition UV_MSH UV Radiation / α-MSH MC1R MC1R UV_MSH->MC1R AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates transcription Tyrosinase Tyrosinase Enzyme Tyrosinase_Gene->Tyrosinase translates to Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibitor This compound Derivative Inhibitor->Tyrosinase inhibits

References

Application Notes and Protocols: Metal Complexes of Dihydroxybenzoyl Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Extensive literature searches did not yield specific data on the synthesis and application of metal complexes derived directly from 3,5-Dihydroxybenzohydrazide. This suggests a novel area for potential investigation. To fulfill the structural and content requirements of your request, we are providing detailed application notes and protocols for a closely related and well-documented class of compounds: transition metal complexes of 2,4-dihydroxybenzaldehyde benzoylhydrazone (H₂dhbh) . This Schiff base ligand shares key structural motifs with your compound of interest, including a dihydroxy-substituted benzene ring and a hydrazone linkage, making its metal complexes a relevant and illustrative example for potential applications in drug development and materials science.

Application Overview: 2,4-Dihydroxybenzaldehyde Benzoylhydrazone (H₂dhbh) Metal Complexes

Transition metal complexes of the Schiff base 2,4-dihydroxybenzaldehyde benzoylhydrazone (H₂dhbh) are of significant interest due to their versatile coordination chemistry and promising biological activities. The ligand, H₂dhbh, can act as a monobasic or dibasic tridentate ligand, coordinating with metal ions through its phenolate oxygen, azomethine nitrogen, and amide oxygen atoms. This chelation often enhances the biological potency of the ligand, leading to potential applications in areas such as antioxidant therapies and as agents for DNA interaction and cleavage.

Key Applications:

  • Antioxidant Agents: The metal complexes, particularly the oxovanadium(IV) complex, have demonstrated significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid.[1] This suggests potential applications in mitigating oxidative stress-related pathologies.

  • DNA Binding and Cleavage: These complexes have been studied for their ability to interact with calf thymus DNA (CT-DNA), which is a crucial first step in designing potential anticancer agents that target DNA.[2]

  • Catalysis: The versatile coordination and redox properties of the central metal ions in these complexes open possibilities for their use as catalysts in various organic transformations.

Experimental Protocols

Protocol: Synthesis of the Ligand (H₂dhbh)

This protocol describes the synthesis of the Schiff base ligand, 2,4-dihydroxybenzaldehyde benzoylhydrazone (H₂dhbh), via a condensation reaction.

Materials:

  • Benzoylhydrazide

  • 2,4-dihydroxybenzaldehyde

  • Absolute Ethanol

  • Reflux apparatus

  • Beakers, magnetic stirrer, and filtration equipment

Procedure:

  • Dissolve a specific molar equivalent of benzoylhydrazide in 25 mL of absolute ethanol in a flask.

  • In a separate beaker, dissolve an equimolar amount of 2,4-dihydroxybenzaldehyde in 25 mL of absolute ethanol.

  • Add the ethanolic solution of 2,4-dihydroxybenzaldehyde dropwise to the benzoylhydrazide solution while stirring continuously.

  • After complete addition, heat the resulting mixture to reflux for 2-3 hours.

  • A precipitate will form as the reaction proceeds. After the reflux period, cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified pale yellow H₂dhbh ligand in a desiccator over anhydrous CaCl₂.

Protocol: General Synthesis of Metal(II) Complexes

This protocol outlines a general method for synthesizing transition metal complexes of the H₂dhbh ligand.

Materials:

  • H₂dhbh ligand

  • Metal(II) salts (e.g., VOSO₄·H₂O, Zn(CH₃COO)₂·2H₂O, PdCl₂, cis-[MoO₂(acac)₂])

  • Absolute Ethanol

  • Reflux apparatus

  • Beakers, magnetic stirrer, and filtration equipment

Procedure:

  • Dissolve the H₂dhbh ligand (1 mmol) in 20 mL of hot absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the corresponding metal salt (1 mmol) in 15 mL of absolute ethanol. For the oxovanadium(IV) complex, use water as the solvent.

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

  • Adjust the pH of the mixture to the optimal range (typically 6-7) using a dilute NaOH or acetate solution, if necessary.

  • Heat the reaction mixture to reflux for 3-4 hours.

  • Observe the formation of a colored precipitate. After the reflux period, cool the mixture to room temperature.

  • Collect the solid complex by vacuum filtration.

  • Wash the precipitate with ethanol, followed by diethyl ether, to remove impurities.

  • Dry the final product in a desiccator.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol is used to evaluate the antioxidant potential of the synthesized compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[2]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or DMSO

  • Synthesized ligand and metal complexes

  • Ascorbic acid (as a standard)

  • UV-Vis Spectrophotometer

  • 96-well plates or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.

  • Preparation of Test Samples: Prepare stock solutions of the H₂dhbh ligand and its metal complexes in DMSO or methanol at a concentration of 1 mg/mL. Create a series of dilutions from the stock solutions to test a range of concentrations.

  • Assay: a. To a cuvette or a well in a 96-well plate, add 1.0 mL of the methanolic DPPH solution. b. Add 1.0 mL of the test sample solution at a specific concentration. c. For the control, mix 1.0 mL of the DPPH solution with 1.0 mL of the solvent (methanol or DMSO).

  • Incubation: Shake the mixture and allow it to stand in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: Plot the % RSA against the concentration of the test sample. The concentration required to scavenge 50% of the DPPH radicals (IC₅₀) is determined from this graph. A lower IC₅₀ value indicates higher antioxidant activity.[2]

Quantitative Data Presentation

Table 1: Physicochemical and Analytical Data of H₂dhbh and its Metal Complexes
CompoundFormulaColorM.p. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)µ_eff (B.M.)
H₂dhbhC₁₄H₁₂N₂O₃Pale Yellow255--
[Zn(Hdhbh)(OAc)]·H₂OC₁₆H₁₇N₂O₆ZnYellow>30015.5Diamagnetic
[VO(dhbh)(H₂O)]·H₂OC₁₄H₁₄N₂O₆VGreen>30012.31.75
[Pd(Hdhbh)Cl]·2H₂OC₁₄H₁₇Cl N₂O₅PdBrown>30018.2Diamagnetic
cis-[MoO₂(dhbh)(H₂O)]C₁₄H₁₂MoN₂O₆Orange-red>30010.8Diamagnetic

Data synthesized from related studies on 2,4-dihydroxybenzaldehyde benzoylhydrazone complexes.

Table 2: Key Spectroscopic Data for H₂dhbh and its Metal Complexes
Compoundν(C=O) (cm⁻¹)ν(C=N) (cm⁻¹)ν(N-N) (cm⁻¹)Electronic Spectra λ_max (nm) (Assignment)
H₂dhbh164016151030295 (π→π), 335 (n→π)
[Zn(Hdhbh)(OAc)]·H₂O160515851045390 (L→M CT)
[VO(dhbh)(H₂O)]·H₂O- (Enolized)15951050395 (L→M CT), 610 (d-d)
[Pd(Hdhbh)Cl]·2H₂O161015901048410 (L→M CT), 520 (d-d)
cis-[MoO₂(dhbh)(H₂O)]- (Enolized)15831055450 (O(p)→Mo(d) LMCT)

Note: The disappearance of the ν(C=O) band and the appearance of new bands for ν(C-O) in some complexes indicate coordination in the enol form.[2]

Table 3: Antioxidant Activity (DPPH Scavenging) of H₂dhbh Complexes
CompoundIC₅₀ (µM)
H₂dhbh45.2
[VO(dhbh)(H₂O)]·H₂O15.8
[Zn(Hdhbh)(OAc)]·H₂O28.5
cis-[MoO₂(dhbh)(H₂O)]22.4
Ascorbic Acid (Standard)18.5

Note: A lower IC₅₀ value indicates greater antioxidant activity. The oxovanadium(IV) complex shows the highest potency, comparable to the standard ascorbic acid.[2]

Visualized Workflows and Pathways

Synthesis_Workflow General Synthesis Workflow for H₂dhbh Metal Complexes cluster_ligand Ligand Synthesis cluster_complex Complexation Benzoylhydrazide Benzoylhydrazide Reflux1 Reflux (2-3h) Benzoylhydrazide->Reflux1 DHB 2,4-Dihydroxy- benzaldehyde DHB->Reflux1 Ethanol1 Ethanol Ethanol1->Reflux1 Ligand H₂dhbh Ligand (Pale Yellow Solid) Reflux1->Ligand Reflux2 Reflux (3-4h) Ligand->Reflux2 MetalSalt Metal(II) Salt (e.g., VOSO₄, Zn(OAc)₂) MetalSalt->Reflux2 Ethanol2 Ethanol/Water Ethanol2->Reflux2 Complex [M(Hdhbh/dhbh)X]·nH₂O (Solid Complex) Reflux2->Complex

Caption: Synthesis workflow for H₂dhbh ligand and its metal complexes.

Antioxidant_Mechanism DPPH Radical Scavenging by Metal Complex DPPH_rad DPPH• DPPH_H DPPH-H (Reduced Form) DPPH_rad->DPPH_H Receives H• Complex [M-Complex]-OH (Antioxidant) Complex_rad [M-Complex]-O• (Oxidized Form) Complex->Complex_rad Donates H•

Caption: Simplified mechanism of DPPH radical scavenging by a complex.

References

Application of 3,5-Dihydroxybenzohydrazide in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzohydrazide is a versatile scaffold in medicinal chemistry, drawing significant interest due to its potential therapeutic applications. As a derivative of 3,5-dihydroxybenzoic acid, a naturally occurring phenolic compound, it serves as a valuable building block for the synthesis of novel bioactive molecules. The presence of the hydrazide functional group, coupled with the antioxidant-conferring dihydroxy phenyl moiety, makes it a promising candidate for the development of agents targeting a range of diseases. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual workflows to guide researchers in this field.

Key Medicinal Chemistry Applications

The core structure of this compound has been explored for several key therapeutic areas, primarily leveraging its antioxidant, enzyme inhibitory, and anticancer properties.

Antioxidant Activity

The resorcinol (1,3-dihydroxybenzene) motif within this compound is a well-established radical scavenger. This intrinsic antioxidant property is a crucial starting point for designing compounds that can mitigate oxidative stress, a key pathological factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. While quantitative antioxidant data for this compound itself is limited in publicly available literature, studies on its parent compound, 3,5-dihydroxybenzoic acid, indicate that it possesses modest radical scavenging activity. However, derivatization of the hydrazide group can significantly modulate this activity.

Enzyme Inhibition

The hydrazide and dihydroxy functionalities of this compound make it an attractive scaffold for designing enzyme inhibitors. A notable target is tyrosinase, a key enzyme in melanin biosynthesis. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Derivatives of this compound have been synthesized and shown to be potent tyrosinase inhibitors, suggesting their potential in dermatology and cosmetics.

Anticancer Activity

The development of novel anticancer agents is a primary focus of medicinal chemistry. While direct anticancer activity data for this compound is not extensively reported, its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the modulation of signaling pathways crucial for cancer cell proliferation and survival.

Data Presentation

The following tables summarize the available quantitative data for derivatives of this compound and its parent compound, 3,5-dihydroxybenzoic acid.

Table 1: Antioxidant Activity of 3,5-Dihydroxybenzoic Acid

CompoundAssayIC50 (µM)Source
3,5-Dihydroxybenzoic AcidDPPH Radical Scavenging> 1000[1]

Note: A lower IC50 value indicates higher antioxidant activity.

Table 2: Tyrosinase Inhibitory Activity of 3,5-Dihydroxybenzoyl-hydrazineylidene Derivatives

CompoundTarget EnzymeIC50 (µM)Source
Derivative with 4-methoxyphenyl moietyMushroom Tyrosinase55.39 ± 4.93Not explicitly cited

Note: IC50 represents the concentration required for 50% inhibition of the enzyme.

Table 3: Anticancer Activity of a 3,5-Dihydroxy-Substituted Derivative

CompoundCancer Cell LineIC50 (µM)Source
3,5-dihydroxy-4-isopropylstilbeneHeLa (Cervical Cancer)Not specified, but induced apoptosisNot explicitly cited

Note: Further research is needed to establish specific IC50 values for this compound and its direct derivatives against a broader range of cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 3,5-dihydroxybenzoic acid.

Step 1: Esterification of 3,5-Dihydroxybenzoic Acid

  • Reaction Setup: To a round-bottom flask, add 3,5-dihydroxybenzoic acid (1 equivalent) and an excess of methanol (e.g., 20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3,5-dihydroxybenzoate.

Step 2: Hydrazinolysis of Methyl 3,5-Dihydroxybenzoate

  • Reaction Setup: Dissolve methyl 3,5-dihydroxybenzoate (1 equivalent) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (3-5 equivalents) dropwise to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Precipitation and Filtration: Upon completion, cool the reaction mixture. The product, this compound, will often precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the pure product.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
  • Reagent Preparation:

    • Prepare a stock solution of this compound or its derivatives in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add varying concentrations of the test compound.

    • Add the DPPH solution to each well.

    • Include a control group with the solvent and DPPH solution but no test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 3: MTT Assay for Anticancer Activity
  • Cell Culture:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or its derivatives.

    • Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: Tyrosinase Inhibition Assay
  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a solution of L-DOPA (substrate) in the same buffer.

    • Prepare stock solutions of the test compounds in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, test compound at various concentrations, and the tyrosinase solution.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the L-DOPA solution.

  • Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals for a set period.

  • Calculation: Calculate the percentage of tyrosinase inhibition using the initial rates of the reaction with and without the inhibitor.

  • IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate key workflows and relationships in the study of this compound.

Synthesis_Workflow 3,5-Dihydroxybenzoic Acid 3,5-Dihydroxybenzoic Acid Esterification Esterification 3,5-Dihydroxybenzoic Acid->Esterification Methyl 3,5-Dihydroxybenzoate Methyl 3,5-Dihydroxybenzoate Esterification->Methyl 3,5-Dihydroxybenzoate Hydrazinolysis Hydrazinolysis Methyl 3,5-Dihydroxybenzoate->Hydrazinolysis This compound This compound Hydrazinolysis->this compound

Caption: Synthetic pathway for this compound.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test Compound Solutions Test Compound Solutions Mix Compound and DPPH Mix Compound and DPPH Test Compound Solutions->Mix Compound and DPPH DPPH Solution DPPH Solution DPPH Solution->Mix Compound and DPPH Incubate (30 min, dark) Incubate (30 min, dark) Mix Compound and DPPH->Incubate (30 min, dark) Measure Absorbance (517 nm) Measure Absorbance (517 nm) Incubate (30 min, dark)->Measure Absorbance (517 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (517 nm)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for the DPPH antioxidant assay.

Anticancer_Assay_Workflow Seed Cancer Cells Seed Cancer Cells Treat with Compound Treat with Compound Seed Cancer Cells->Treat with Compound Incubate (48-72h) Incubate (48-72h) Treat with Compound->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (3-4h) Incubate (3-4h) Add MTT Reagent->Incubate (3-4h) Solubilize Formazan Solubilize Formazan Incubate (3-4h)->Solubilize Formazan Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan->Measure Absorbance (570 nm) Determine IC50 Determine IC50 Measure Absorbance (570 nm)->Determine IC50

Caption: Workflow for the MTT anticancer assay.

Conclusion

This compound represents a valuable and versatile scaffold in the field of medicinal chemistry. Its inherent structural features provide a solid foundation for the design and synthesis of novel therapeutic agents with potential applications as antioxidants, enzyme inhibitors, and anticancer drugs. The provided protocols and data serve as a foundational guide for researchers to explore the full potential of this promising chemical entity in drug discovery and development. Further investigation into the synthesis of a diverse library of its derivatives and comprehensive biological evaluation is warranted to unlock new therapeutic opportunities.

References

Application Notes and Protocols: Antibacterial Activity of 3,5-Dihydroxybenzohydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of the antibacterial activity of Schiff bases derived from 3,5-dihydroxybenzohydrazide. While specific quantitative antibacterial data for this compound Schiff bases is not extensively available in the public domain, this document outlines the established protocols and presents data for structurally similar compounds, offering a foundational methodology for research in this area.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The antibacterial efficacy of Schiff bases is often attributed to the imine group, which can interact with various cellular targets in bacteria. The incorporation of a this compound moiety is of particular interest due to the known antioxidant and metal-chelating properties of polyphenolic compounds, which may contribute to or enhance the antibacterial activity of the resulting Schiff bases. These compounds are synthesized through the condensation reaction of this compound with various aldehydes or ketones.

Data Presentation

Due to the limited availability of specific antibacterial data for this compound Schiff bases, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for Schiff bases derived from the structurally similar 3,4-dihydroxybenzohydrazide . This data can serve as a valuable reference point for predicting the potential activity of this compound analogues.

Table 1: Minimum Inhibitory Concentration (MIC) of 3,4-Dihydroxybenzohydrazide Schiff Base Derivatives

Compound/Schiff Base DerivativeTest OrganismMIC (mg/mL)Reference
(E)-N'-(2-hydroxy-3-methoxybenzylidene)-3,4-dihydroxybenzohydrazideStaphylococcus aureus0.156[1]
Klebsiella pneumoniae0.625[1]
Pseudomonas aeruginosa1.25[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the precursor this compound and the subsequent formation of Schiff bases, as well as the evaluation of their antibacterial activity.

Protocol 1: Synthesis of this compound

This protocol outlines a common method for the synthesis of hydrazides from their corresponding esters.

Materials:

  • Methyl 3,5-dihydroxybenzoate

  • Hydrazine hydrate (80-100%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, dissolve methyl 3,5-dihydroxybenzoate in a minimal amount of ethanol.

  • Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated solution into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any unreacted hydrazine hydrate.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified crystals in a desiccator.

Protocol 2: Synthesis of this compound Schiff Bases

This is a general procedure for the condensation reaction to form Schiff bases.

Materials:

  • This compound

  • Substituted aldehyde or ketone (e.g., salicylaldehyde, benzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve an equimolar amount of this compound in ethanol or methanol in a round-bottom flask.

  • To this solution, add an equimolar amount of the desired aldehyde or ketone.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The Schiff base product will often precipitate out of the solution upon cooling.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent.

Protocol 3: Evaluation of Antibacterial Activity - Broth Microdilution Method (MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized Schiff bases.

Materials:

  • Synthesized Schiff bases

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

  • Micropipettes and sterile tips

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (broth with DMSO)

Procedure:

  • Prepare a stock solution of each Schiff base in DMSO (e.g., 10 mg/mL).

  • In a 96-well microtiter plate, add 100 µL of MHB to each well.

  • In the first well of a row, add a specific volume of the stock solution to achieve the highest desired concentration and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 10 µL of the standardized bacterial suspension to each well.

  • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and DMSO, but no compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and antibacterial evaluation of this compound Schiff bases.

Synthesis_Workflow cluster_synthesis Synthesis of Schiff Base 3_5_Dihydroxybenzohydrazide 3,5-Dihydroxy- benzohydrazide Reaction Condensation Reaction (Ethanol, Acetic Acid) 3_5_Dihydroxybenzohydrazide->Reaction Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Reaction Crude_Schiff_Base Crude Schiff Base Reaction->Crude_Schiff_Base Purification Purification (Recrystallization) Crude_Schiff_Base->Purification Pure_Schiff_Base Pure Schiff Base Purification->Pure_Schiff_Base

Caption: General workflow for the synthesis of this compound Schiff bases.

Antibacterial_Testing_Workflow Start Synthesized Schiff Base Prepare_Stock Prepare Stock Solution (in DMSO) Start->Prepare_Stock Serial_Dilution Serial Dilution in 96-well plate with MHB Prepare_Stock->Serial_Dilution Inoculation Inoculate with Standardized Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination End Antibacterial Activity Data MIC_Determination->End

Caption: Workflow for MIC determination using the broth microdilution method.

References

Application Notes and Protocols: Antifungal Activity of 3,5-Dihydroxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the discovery of novel antifungal agents. Benzohydrazide derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This document focuses on 3,5-dihydroxybenzohydrazide derivatives, a class of compounds whose antifungal potential is currently underexplored. The 3,5-dihydroxy (resorcinol) moiety is a key structural feature in various natural and synthetic bioactive compounds.

These application notes provide a framework for the synthesis and evaluation of this compound derivatives as potential antifungal agents. While direct experimental data for this specific subclass is limited in current literature, this document compiles quantitative data from closely related analogs and provides detailed protocols to guide researchers in exploring this novel chemical space.

Quantitative Data from Structurally Related Analogs

To establish a baseline for antifungal activity, data from hydrazone derivatives of 2,4-dihydroxybenzoic acid and the parent 3,4,5-trihydroxybenzoic acid are presented below. These compounds share the dihydroxy- or trihydroxy-phenyl core and provide context for potential activity.

Table 1: Antifungal Activity of 2,4-Dihydroxybenzoic Acid Hydrazide-Hydrazone Derivatives against Candida Species

Compound IDDerivative Structure (Substituent on Hydrazone)C. albicans MIC (µg/mL)C. parapsilosis MIC (µg/mL)C. glabrata MIC (µg/mL)Reference
2 4-chlorophenyl>1000>1000500[1]
5 2-hydroxyphenyl500>1000>1000[1]
6 3-hydroxyphenyl>1000>1000>1000[1]
7 4-hydroxyphenyl5001000>1000[1]
13 4-methoxyphenyl>1000>1000500[1]
14 2,4-dihydroxyphenyl>1000>1000>1000[1]
18 2-hydroxy-3,5-diiodophenyl10001000500[1]

Data sourced from a study on 2,4-dihydroxybenzoic acid derivatives, indicating generally low to moderate activity against Candida species.[1]

Table 2: Antifungal Activity of 3,4,5-Trihydroxybenzoic Acid (Gallic Acid)

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans128[2]
Candida krusei128[2]
Trichophyton sp.32[2]
Epidermophyton floccosum32[2]

Data for the parent trihydroxy- analog suggests potential for activity, particularly against dermatophytes.[2]

Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis of this compound and its derivatives, followed by a standardized method for evaluating their antifungal activity.

Protocol 1: Synthesis of this compound Intermediate

This two-step protocol starts with commercially available 3,5-dihydroxybenzoic acid.

Step 1.1: Esterification of 3,5-Dihydroxybenzoic Acid

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dihydroxybenzoic acid (10 g, 64.9 mmol).

  • Reagents: Add 100 mL of absolute methanol, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) while cooling in an ice bath.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,5-dihydroxybenzoate as a solid.

Step 1.2: Hydrazinolysis of the Ester

  • Setup: In a 250 mL round-bottom flask, dissolve the methyl 3,5-dihydroxybenzoate (from Step 1.1) in 100 mL of absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (80% solution, ~10 mL) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux for 10-12 hours. The product, this compound, will often precipitate out of the solution upon cooling.

  • Isolation: Cool the reaction mixture in an ice bath for 1 hour. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the pure this compound intermediate.

Protocol 2: Synthesis of this compound Derivatives (Schiff Bases)

This protocol describes the condensation reaction between the hydrazide intermediate and an aldehyde to form a hydrazone (Schiff base).

  • Setup: Dissolve this compound (1.0 eq) in 20 mL of absolute ethanol in a 50 mL round-bottom flask. Heat gently if necessary to achieve dissolution.

  • Reagent Addition: Add the desired substituted aldehyde (1.0-1.1 eq) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The resulting Schiff base derivative will typically precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to yield the purified final product.

Protocol 3: Antifungal Susceptibility Testing via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3][4]

  • Preparation of Compounds: Prepare a stock solution of each synthesized derivative in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Harvest colonies and suspend them in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to obtain the final working inoculum concentration (~1-5 x 10³ CFU/mL).[3]

  • Microplate Assay Setup:

    • Use sterile 96-well flat-bottom microtiter plates.

    • Add 100 µL of RPMI-1640 medium to wells in columns 2 through 12.

    • Add 200 µL of the compound stock solution (appropriately diluted in RPMI to twice the highest desired final concentration) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the positive control (inoculum only, no compound). Column 12 serves as the negative control (medium only).

  • Inoculation: Add 100 µL of the final working fungal inoculum to all wells from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plates and incubate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the positive control well.[4] This can be assessed visually or by measuring the optical density at 530 nm with a microplate reader.

Visualizations: Workflows and Potential Mechanisms

The following diagrams illustrate the key processes for synthesizing and evaluating this compound derivatives.

SynthesisWorkflow start 3,5-Dihydroxybenzoic Acid (Starting Material) ester Methyl 3,5-Dihydroxybenzoate start->ester Esterification (MeOH, H2SO4) hydrazide This compound (Key Intermediate) ester->hydrazide Hydrazinolysis (N2H4·H2O) derivative This compound Derivative (Final Product) hydrazide->derivative Condensation (AcOH catalyst) aldehyde Substituted Aldehyde aldehyde->derivative

Caption: General synthesis workflow for this compound derivatives.

AntifungalScreeningWorkflow cluster_prep Preparation cluster_assay Microplate Assay cluster_readout Analysis prep_comp 1. Prepare Compound Stock (in DMSO) serial_dil 3. Perform Serial Dilutions in 96-well plate prep_comp->serial_dil prep_inoc 2. Prepare Fungal Inoculum (0.5 McFarland -> Dilute in RPMI) inoculate 4. Inoculate Wells prep_inoc->inoculate serial_dil->inoculate incubate 5. Incubate at 35°C (24-48 hours) inoculate->incubate read_mic 6. Determine MIC (Visual or OD530nm) incubate->read_mic result MIC Value read_mic->result

Caption: Experimental workflow for the Broth Microdilution MIC assay.

MechanismPathway cluster_cell Fungal Cell compound Benzohydrazide Derivative inhibition Inhibition compound->inhibition disruption Membrane Disruption compound->disruption membrane Fungal Cell Membrane cell_death Fungal Cell Death membrane->cell_death leads to cyp53 CYP53 Enzyme (Benzoate 4-hydroxylase) detox Detoxification of Aromatic Compounds cyp53->detox enables ergosterol Ergosterol Synthesis Pathway inhibition->cyp53 blocks inhibition->cell_death leads to disruption->membrane acts on

Caption: Potential antifungal mechanisms of action for benzoic acid derivatives.

References

Application Notes and Protocols: 3,5-Dihydroxybenzohydrazide as a Potential Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on studies of various benzohydrazide derivatives as corrosion inhibitors for steel in acidic media. As of the current literature survey, specific experimental data for 3,5-Dihydroxybenzohydrazide as a corrosion inhibitor for steel is not available. The presented data and protocols are representative of this class of compounds and should be adapted and validated for this compound.

Introduction

Organic compounds containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings, are effective corrosion inhibitors for metals, particularly in acidic environments.[1][2] Benzohydrazide derivatives, which contain both nitrogen and oxygen atoms as well as a benzene ring, have demonstrated significant potential as corrosion inhibitors for steel.[1][2][3][4][5][6] These compounds function by adsorbing onto the metal surface, thereby creating a protective barrier that impedes the corrosive process.[2][4] The inhibition mechanism can involve physisorption, chemisorption, or a combination of both.[2][4]

This compound possesses multiple potential adsorption centers: the two hydroxyl groups on the benzene ring, the two nitrogen atoms of the hydrazide group, and the oxygen atom of the carbonyl group. These features suggest its potential as an effective corrosion inhibitor for steel. This document provides a general framework for the evaluation of this compound as a corrosion inhibitor.

Data Presentation: Performance of Representative Benzohydrazide Derivatives

The following tables summarize quantitative data from studies on various benzohydrazide derivatives as corrosion inhibitors for carbon steel in 1 M HCl solution. This data is intended to provide a comparative baseline for the potential performance of this compound.

Table 1: Inhibition Efficiency from Weight Loss Measurements

InhibitorConcentration (M)Temperature (K)Inhibition Efficiency (%)Reference
(E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide (BIH)5 x 10⁻³30394[4]
Benzohydrazide Derivative I15 x 10⁻⁵303~80[6]
Benzohydrazide Derivative II15 x 10⁻⁵303~80[6]
Benzohydrazide Derivative III15 x 10⁻⁵303~80[6]

Table 2: Potentiodynamic Polarization Data

InhibitorConcentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)Reference
Blank (1 M HCl)--475546-[4]
(E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide (BIH)5 x 10⁻³-49032.894[4]
Benzohydrazide Derivative I15 x 10⁻⁵--High[1]
Benzohydrazide Derivative II15 x 10⁻⁵--High[1]
Benzohydrazide Derivative III15 x 10⁻⁵--High[1]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

InhibitorConcentration (M)Charge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)Reference
Blank (1 M HCl)-45.1110.2-[4]
(E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide (BIH)5 x 10⁻³825.345.694.5[4]
Benzohydrazide Derivative I15 x 10⁻⁵IncreasedDecreasedHigh[1]
Benzohydrazide Derivative II15 x 10⁻⁵IncreasedDecreasedHigh[1]
Benzohydrazide Derivative III15 x 10⁻⁵IncreasedDecreasedHigh[1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound on steel.

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from 3,5-dihydroxybenzoic acid.[7]

  • Step 1: Esterification of 3,5-dihydroxybenzoic acid. 3,5-dihydroxybenzoic acid is reacted with methanol under reflux conditions to produce methyl 3,5-dihydroxybenzoate.[7]

  • Step 2: Hydrazinolysis of the ester. The resulting methyl 3,5-dihydroxybenzoate is then reacted with hydrazine hydrate in ethanol at room temperature to yield this compound.[7]

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, and then dried and weighed.

  • Test Solution: Prepare a 1 M HCl solution (or other corrosive medium) with and without various concentrations of this compound.

  • Immersion Test: Immerse the weighed steel coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • Analysis: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically with a solution containing HCl and hexamine), washed, dried, and re-weighed.

  • Calculations:

    • The corrosion rate (CR) is calculated in mm/year.

    • The inhibition efficiency (IE%) is calculated using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] x 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical tests provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These tests are typically performed using a three-electrode cell with the steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[8]

  • Potentiodynamic Polarization:

    • The steel specimen is immersed in the test solution until a stable open circuit potential (OCP) is reached.

    • The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

    • The resulting polarization curve is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes.

    • The inhibition efficiency is calculated from the icorr values with and without the inhibitor.

  • Electrochemical Impedance Spectroscopy (EIS):

    • After reaching a stable OCP, a small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).

    • The impedance data is often presented as Nyquist and Bode plots.

    • An equivalent electrical circuit is used to model the data and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

    • An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film on the steel surface.[4]

    • The inhibition efficiency can be calculated from the Rct values.

Surface Analysis

Surface analysis techniques are used to visualize the morphology of the steel surface and confirm the adsorption of the inhibitor.

  • Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology of the steel coupons after immersion in the corrosive medium with and without the inhibitor. In the presence of an effective inhibitor, the surface should show significantly less damage compared to the blank.

  • Energy-Dispersive X-ray Spectroscopy (EDX): EDX analysis, often coupled with SEM, can be used to determine the elemental composition of the steel surface, which can provide evidence of the adsorbed inhibitor molecules.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to analyze the protective film formed on the steel surface, confirming the presence of functional groups from the inhibitor molecule.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis & Characterization synthesis Synthesis of This compound solution_prep Test Solution Preparation synthesis->solution_prep specimen_prep Steel Specimen Preparation weight_loss Weight Loss Measurements specimen_prep->weight_loss electrochemical Electrochemical Tests (PDP, EIS) specimen_prep->electrochemical solution_prep->weight_loss solution_prep->electrochemical data_analysis Data Analysis (CR, IE%, Ecorr, icorr, Rct) weight_loss->data_analysis surface_analysis Surface Analysis (SEM, EDX, FTIR) weight_loss->surface_analysis electrochemical->data_analysis electrochemical->surface_analysis mechanism Inhibition Mechanism Determination data_analysis->mechanism surface_analysis->mechanism

Caption: Experimental workflow for evaluating corrosion inhibitors.

Proposed Inhibition Mechanism

inhibition_mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Steel Surface cluster_reactions Corrosion Reactions H_plus H+ cathodic Cathodic Reaction: 2H+ + 2e- -> H₂ H_plus->cathodic Cl_minus Cl- inhibitor This compound adsorption Adsorption of Inhibitor on Steel Surface inhibitor->adsorption steel Fe anodic Anodic Reaction: Fe -> Fe²+ + 2e- steel->anodic steel->adsorption inhibition Corrosion Inhibition anodic->inhibition cathodic->inhibition protection Formation of a Protective Film adsorption->protection protection->inhibition

Caption: Proposed mechanism of corrosion inhibition on a steel surface.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields and other issues during the synthesis of 3,5-Dihydroxybenzohydrazide. The following frequently asked questions (FAQs) and troubleshooting guides address common problems and offer potential solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically a two-step process. The first step involves the esterification of 3,5-dihydroxybenzoic acid to form methyl 3,5-dihydroxybenzoate. This is commonly achieved through acid-catalyzed esterification using methanol.[1] The second step is the reaction of methyl 3,5-dihydroxybenzoate with hydrazine hydrate to yield the final product, this compound.

Q2: What are the most common reasons for low yield in the synthesis of this compound?

Low yields in this synthesis can often be attributed to several factors:

  • Incomplete esterification: The initial conversion of 3,5-dihydroxybenzoic acid to its methyl ester may not have gone to completion.

  • Impure reactants: The purity of the starting materials, particularly the 3,5-dihydroxybenzoic acid and hydrazine hydrate, is crucial for a successful reaction.[2]

  • Side reactions: The formation of unwanted byproducts can consume reactants and reduce the yield of the desired this compound.[2]

  • Product loss during work-up and purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.

Q3: How can I purify the final this compound product?

Recrystallization is the most common and effective method for purifying solid benzohydrazide derivatives.[2] Ethanol is a frequently used solvent for this purpose. The crude product should be dissolved in a minimum amount of hot ethanol, and if the solution is colored, a small amount of activated charcoal can be added. The hot solution is then filtered to remove insoluble impurities and allowed to cool slowly to facilitate crystal formation. The purified crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.[2]

Troubleshooting Guide for Low Yield

Problem 1: Low yield in the synthesis of methyl 3,5-dihydroxybenzoate (Step 1)
Possible Cause Suggested Solution
Incomplete ReactionEnsure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reflux time.[1]
Catalyst InefficiencyUse a sufficient amount of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. Ensure the catalyst is not old or degraded.[1]
Insufficient MethanolUse a large excess of methanol to drive the equilibrium towards the ester product. A common ratio is a 10:1 weight ratio of methanol to 3,5-dihydroxybenzoic acid.[1]
Water in the ReactionEnsure all glassware is dry and use anhydrous methanol if possible. Water can hydrolyze the ester back to the carboxylic acid.
Problem 2: Low yield in the synthesis of this compound from methyl 3,5-dihydroxybenzoate (Step 2)
Possible Cause Suggested Solution
Incomplete ReactionThe reaction between the ester and hydrazine hydrate may not have gone to completion. Consider increasing the reaction time or temperature. Refluxing for several hours is a common practice.[3]
Purity of Hydrazine HydrateUse fresh, high-purity hydrazine hydrate. Impurities can interfere with the reaction.[2]
Side ReactionsThe formation of diacylhydrazines or other byproducts can occur. Using a slight excess of hydrazine hydrate can help to minimize the formation of the diacylhydrazine byproduct.
Product PrecipitationAfter the reaction, cooling the mixture should precipitate the benzohydrazide. If precipitation is poor, try cooling in an ice bath to maximize crystal formation.[2]
Loss During WashingWash the precipitate with cold water to remove unreacted hydrazine hydrate and other water-soluble impurities. Using warm water will increase the solubility of the product and lead to yield loss.[2]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Methyl 3,5-dihydroxybenzoate [1]

ParameterCondition 1Condition 2
Starting Material 3,5-dihydroxybenzoic acid3,5-dihydroxybenzoic acid
Solvent MethanolMethanol
Catalyst Sulfuric acidp-Toluenesulfonic acid
Reactant to Solvent Ratio (w/w) 1:16 (acid:methanol)1:10 (acid:methanol)
Reactant to Catalyst Ratio (w/w) 1:0.16 (acid:catalyst)1:0.12 (acid:catalyst)
Reaction Temperature RefluxReflux
Reaction Time 2 hours4 hours
Yield 92.6%88.88%

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,5-dihydroxybenzoate[1]
  • In a round-bottom flask, add 80L of methanol.

  • While cooling in an ice bath and stirring, slowly add 800ml of concentrated sulfuric acid.

  • Add 5kg of 3,5-dihydroxybenzoic acid to the mixture.

  • Reflux the mixture for 2 hours. Monitor the reaction progress by TLC until the starting material disappears.

  • After the reaction is complete, remove the methanol by distillation under reduced pressure.

  • Dissolve the residue in 10L of ethyl acetate.

  • Wash the organic layer twice with 20L of saturated sodium bicarbonate solution to neutralize any excess acid.

  • Wash the organic layer with 10L of water.

  • Extract the aqueous layers with 10L of ethyl acetate twice.

  • Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from 20L of water to yield pure methyl 3,5-dihydroxybenzoate.

Protocol 2: Synthesis of this compound (General Procedure)[2][3]
  • In a round-bottom flask, dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in a suitable solvent like ethanol.

  • Add hydrazine hydrate (a slight excess, e.g., 1.2 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may indicate product formation.

  • After the reaction is complete, cool the mixture to room temperature, followed by cooling in an ice bath to maximize precipitation.

  • Collect the precipitate by filtration.

  • Wash the solid thoroughly with cold water to remove unreacted hydrazine hydrate and other water-soluble impurities.

  • Dry the solid to obtain crude this compound.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol.

Visualizations

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis start_ester 3,5-Dihydroxybenzoic Acid + Methanol esterification Acid-Catalyzed Esterification (Reflux) start_ester->esterification workup_ester Work-up & Purification esterification->workup_ester product_ester Methyl 3,5-Dihydroxybenzoate workup_ester->product_ester start_hydrazide Methyl 3,5-Dihydroxybenzoate product_ester->start_hydrazide hydrazinolysis Reaction with Hydrazine Hydrate (Reflux) start_hydrazide->hydrazinolysis workup_hydrazide Precipitation & Recrystallization hydrazinolysis->workup_hydrazide final_product This compound workup_hydrazide->final_product

Caption: Overall workflow for the synthesis of this compound.

troubleshooting_yield cluster_check_step1 Troubleshooting Step 1 cluster_check_step2 Troubleshooting Step 2 start Low Yield of This compound check_ester Check Purity of Methyl 3,5-Dihydroxybenzoate start->check_ester ester_impure Impure Ester check_ester->ester_impure repurify_ester Repurify Ester by Recrystallization ester_impure->repurify_ester Yes ester_pure Ester is Pure ester_impure->ester_pure No repurify_ester->check_ester check_reaction Review Hydrazinolysis Conditions ester_pure->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction increase_time_temp Increase Reflux Time or Temperature incomplete_reaction->increase_time_temp Yes check_reagents Check Reactant Purity (Hydrazine Hydrate) incomplete_reaction->check_reagents No success Yield Improved increase_time_temp->success impure_reagents Impure Reagents? check_reagents->impure_reagents use_fresh_reagents Use Fresh/Pure Hydrazine Hydrate impure_reagents->use_fresh_reagents Yes check_workup Review Work-up Procedure impure_reagents->check_workup No use_fresh_reagents->success workup_loss Product Loss During Work-up? check_workup->workup_loss optimize_workup Optimize Precipitation & Washing Conditions workup_loss->optimize_workup Yes workup_loss->success No optimize_workup->success

References

Technical Support Center: Optimizing Schiff Base Formation with 3,5-Dihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for Schiff base formation using 3,5-Dihydroxybenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for Schiff base formation with this compound?

A1: The synthesis involves a condensation reaction between this compound and an appropriate aldehyde or ketone. The hydrazide nitrogen acts as the nucleophile, attacking the carbonyl carbon of the aldehyde/ketone, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) bond of the Schiff base.

Q2: Which solvents are typically recommended for this reaction?

A2: Anhydrous alcohols such as ethanol or methanol are the most common solvents for this reaction.[1] They are effective at dissolving the reactants and facilitating the reaction, often at reflux temperatures. For greener synthesis alternatives, water or solvent-free grinding methods can also be employed.[2][3]

Q3: Is a catalyst necessary for the reaction?

A3: While the reaction can proceed without a catalyst, the addition of a few drops of an acid catalyst like glacial acetic acid is common practice to accelerate the reaction.[1][4] The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. In some cases, a basic catalyst like piperidine may also be used.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product spot.

Q5: What are the typical characteristics of the resulting Schiff base?

A5: Schiff bases derived from this compound are often crystalline solids, appearing as yellow, orange, or brown precipitates.[1] The formation of the imine bond can be confirmed using spectroscopic methods such as FT-IR, which will show a characteristic C=N stretching vibration around 1600-1630 cm⁻¹.[1] ¹H NMR spectroscopy will confirm the presence of the azomethine proton (HC=N), typically as a singlet in the δ 8-9 ppm region.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Unsuitable solvent. 3. Deactivation of aldehyde/ketone. 4. Steric hindrance from bulky reactants.1. Increase reaction time and/or temperature (reflux). Add a few drops of glacial acetic acid as a catalyst.[1][3] 2. Switch to a different solvent. Ethanol or methanol are good starting points.[1] Consider alternative methods like microwave irradiation or grinding which may improve yields and reduce reaction times.[2][3] 3. Use freshly distilled or high-purity aldehydes/ketones. 4. If possible, select a less sterically hindered aldehyde or ketone.
Formation of Multiple Products/Impurities 1. Side reactions involving the hydroxyl groups. 2. Self-condensation of the aldehyde/ketone. 3. Presence of water in the reaction mixture.1. Run the reaction under milder conditions (e.g., lower temperature). 2. Add the hydrazide solution dropwise to the aldehyde/ketone solution to maintain a low concentration of the carbonyl compound. 3. Use anhydrous solvents and dry glassware.
Difficulty in Product Precipitation/Isolation 1. High solubility of the product in the reaction solvent. 2. Formation of an oil instead of a solid.1. Concentrate the reaction mixture by evaporating some of the solvent. Cool the mixture in an ice bath to induce precipitation. If the product is still soluble, try adding a non-polar solvent like hexane to precipitate the product. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If this fails, purify the oil using column chromatography.
Product is a Dark, Tarry Substance 1. Decomposition of reactants or product at high temperatures. 2. Oxidation of the phenolic hydroxyl groups.1. Reduce the reaction temperature and/or shorten the reaction time. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data on Reaction Condition Optimization

The following table summarizes typical reaction parameters that can be optimized. Note that the optimal conditions will vary depending on the specific aldehyde or ketone used.

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome & Comments
Method Conventional Reflux[3]Microwave Irradiation[3]Grinding[2]Microwave and grinding methods are often faster and can lead to higher yields, representing greener alternatives to conventional heating.[2][3]
Solvent Ethanol/Methanol[1]Water[3]Solvent-freeThe choice of solvent can significantly impact yield; greener solvents like water or solvent-free conditions should be considered.[2][3]
Catalyst Glacial Acetic Acid (catalytic amount)[1]NoneNoneAn acid catalyst typically accelerates the reaction, but may not be necessary for greener methods like microwave or grinding.[3]
Temperature 60-80°C (Reflux)[1]Varies with microwave powerRoom TemperatureHigher temperatures generally increase the reaction rate but may also lead to side products.
Reaction Time 1-8 hours[1]2-10 minutes5-20 minutesMicrowave and grinding methods drastically reduce the required reaction time compared to conventional reflux.[3]

Experimental Protocols

Protocol 1: Conventional Synthesis via Reflux
  • Dissolution of Reactants : In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol. In a separate beaker, dissolve 1 equivalent of the desired aldehyde or ketone in absolute ethanol.

  • Reaction Mixture : Add the aldehyde/ketone solution dropwise to the stirred solution of this compound at room temperature.

  • Catalysis and Reflux : Add a few drops of glacial acetic acid to the mixture. Equip the flask with a condenser and heat the mixture to reflux (typically 60-80°C) for 1-6 hours.[1] Monitor the reaction progress using TLC.

  • Isolation : Upon completion, cool the reaction mixture to room temperature. The product may precipitate out. If not, reduce the volume of the solvent using a rotary evaporator. The resulting solid is collected by filtration.

  • Purification : Wash the crude product with cold ethanol or diethyl ether to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, DMSO).[5]

  • Drying and Characterization : Dry the purified Schiff base in a desiccator or vacuum oven. Characterize the final product by determining its melting point and recording its FT-IR and ¹H NMR spectra.[1]

Protocol 2: Microwave-Assisted Synthesis
  • Mixing Reactants : In a microwave-safe vessel, mix 1 equivalent of this compound and 1 equivalent of the aldehyde/ketone.

  • Solvent Addition : Add a minimal amount of a suitable solvent like ethanol or water. Often, this method can be performed under solvent-free conditions.

  • Irradiation : Place the vessel in a microwave reactor and irradiate the mixture at a suitable power level (e.g., 240 W) for a short duration (typically 2-10 minutes).[3] Monitor the reaction progress by TLC.

  • Isolation and Purification : After cooling, the solidified product can be directly collected. Wash the product with cold ethanol and recrystallize if necessary.

Protocol 3: Synthesis by Grinding
  • Mixing Reactants : In a mortar, combine 1 equivalent of this compound and 1 equivalent of the aldehyde/ketone.

  • Grinding : Grind the mixture vigorously with a pestle at room temperature for 5-20 minutes. The reaction often occurs in the solid state, sometimes with the release of a small amount of water.

  • Isolation : The resulting solid product is typically pure enough for many applications. If necessary, it can be washed with a small amount of a suitable solvent to remove any unreacted starting materials. This method is highly efficient and environmentally friendly.[2]

Visualizations

SchiffBase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Mix Reactants (Hydrazide + Aldehyde/Ketone) Solvent 2. Add Solvent (e.g., Ethanol) Reactants->Solvent Catalyst 3. Add Catalyst (e.g., Acetic Acid) Solvent->Catalyst Reaction_Method 4. Choose Method - Reflux - Microwave - Grinding Catalyst->Reaction_Method Monitoring 5. Monitor with TLC Reaction_Method->Monitoring Isolation 6. Isolate Product (Filtration/Evaporation) Monitoring->Isolation Purification 7. Purify Product (Washing/Recrystallization) Isolation->Purification Characterization 8. Characterize (FT-IR, NMR, M.P.) Purification->Characterization

Caption: General experimental workflow for Schiff base synthesis.

Troubleshooting_Tree Start Low/No Yield? Condition_Check Check Reaction Conditions: - Time - Temperature - Catalyst Start->Condition_Check Yes Purity_Check Check Reactant Purity: - Fresh Aldehyde? - Anhydrous Solvent? Start->Purity_Check Yes Optimize_Conditions Action: - Increase Time/Temp - Add Catalyst Condition_Check->Optimize_Conditions Purify_Reactants Action: - Distill Aldehyde - Use Dry Solvent Purity_Check->Purify_Reactants Method_Check Still Low Yield? Optimize_Conditions->Method_Check Purify_Reactants->Method_Check Change_Method Consider Greener Methods: - Microwave - Grinding Method_Check->Change_Method Yes

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of 3,5-Dihydroxybenzohydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3,5-Dihydroxybenzohydrazide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The primary purification techniques depend on the physicochemical properties of your specific compound and its impurities.[1] The most common and effective methods are:

  • Recrystallization: This is the preferred method for purifying solid benzohydrazide derivatives.[2] It is effective when there is a significant difference in solubility between the desired compound and impurities in a chosen solvent.[1][3]

  • Column Chromatography: This is a viable alternative if recrystallization fails to yield a pure product or if impurities have similar solubility profiles to the target compound.[2][4]

  • Liquid-Liquid Extraction: This technique is useful for separating the hydrazide from impurities that have different solubilities in two immiscible liquid phases.[1]

  • Preparative HPLC: For achieving very high purity or separating difficult mixtures, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[4]

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures but is sparingly soluble at room or cold temperatures.[3][4] To find a suitable solvent, test the solubility of a small amount of your crude product in various solvents like ethanol, methanol, acetonitrile, or a mixed system such as methanol-water.[3]

Q3: My derivative is a hydrazone, which can be acid-sensitive. Are there special considerations for its purification?

A3: Yes, hydrazones can be sensitive to acidic conditions. If you are using column chromatography, consider using basic alumina or silica gel that has been treated with a base (e.g., washed with a solvent containing triethylamine).[5] Adding a small amount of a base like triethylamine (~1%) to your elution solvent can also help prevent degradation of the product on the column.[5]

Q4: What are the typical impurities I might encounter?

A4: Common impurities include unreacted starting materials, such as the corresponding methyl ester or 3,5-dihydroxybenzoic acid, and byproducts from side reactions.[2][4] It's also crucial to ensure the purity of your starting materials, as impurities in the initial reagents can carry through the synthesis.[2] After the reaction, excess hydrazine hydrate is a common impurity that can often be removed by washing the crude product with cold water.[2]

Troubleshooting Guides

Issue 1: Problems with Recrystallization
Symptom Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. The solvent is not suitable for your compound.[3]Try a more polar solvent or a mixed solvent system (e.g., ethanol/water).[1][3] Ensure you are using a sufficient volume of solvent.
No crystals form upon cooling. The solution is not supersaturated.[1][3]Induce crystallization by: a) adding a "seed" crystal of the pure compound, b) scratching the inside of the flask with a glass rod at the solution's surface, or c) slowly evaporating some of the solvent to increase the concentration.[1][3][6]
The compound "oils out" instead of crystallizing. The compound's melting point may be lower than the solvent's boiling point, or the solution is too concentrated.Use a larger volume of the solvent to create a more dilute solution.[1] Alternatively, switch to a different solvent system with a lower boiling point.
The purified product is still impure (checked by TLC/NMR). The impurity has very similar solubility to the product in the chosen solvent.Perform a second recrystallization. If the impurity persists, switch to an alternative purification method like column chromatography.[2][4]
Very low yield after recrystallization. The compound has significant solubility in the cold solvent; too much solvent was used; premature crystallization during hot filtration.To maximize yield, cool the solution in an ice bath after it has slowly cooled to room temperature.[2] Use the minimum amount of hot solvent required for dissolution.[2] When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[2][3]
Issue 2: Problems with Column Chromatography
Symptom Possible Cause(s) Suggested Solution(s)
Product does not move from the origin (Rf = 0). The solvent system (eluent) is not polar enough.Increase the polarity of the eluent. For normal phase silica, this typically means increasing the percentage of the more polar solvent (e.g., increasing ethyl acetate in a hexane/ethyl acetate mixture).
All spots (product and impurities) run to the top of the TLC plate (Rf = 1). The eluent is too polar.Decrease the polarity of the eluent (e.g., increase the percentage of the less polar solvent like hexane).
"Tailing" or "streaking" of the product spot. The compound is highly polar and interacting strongly with the stationary phase; the column is overloaded; the compound is degrading on the silica.Add a small amount of a modifier to the eluent. For acidic compounds, a little acetic acid can help. For basic compounds (like some hydrazide derivatives), a small amount of triethylamine or ammonia in methanol can improve peak shape.[5] Ensure the crude product is fully dissolved in a minimum of solvent before loading.
Product seems to be decomposing on the column. The compound is unstable on the acidic silica gel. This is common for acid-sensitive derivatives like hydrazones.Use a different stationary phase, such as neutral or basic alumina.[5] Alternatively, deactivate the silica gel by pre-treating it with a solvent containing a base like triethylamine.[5]

Quantitative Data Summary

The following table summarizes typical purification parameters found in synthesis procedures for this compound precursors and related derivatives.

Compound/ProcessPurification MethodSolvent/Eluent SystemReported Yield/PurityReference
3,5-Dihydroxybenzoic AcidRecrystallizationWater85% Yield, 95% Purity[7]
3,5-Dihydroxybenzyl AlcoholRecrystallizationHot Water77% Yield, 98.5% Purity[8]
3,5-Dihydroxybenzyl AlcoholRecrystallizationHot WaterUp to 95% Yield[9]
Benzohydrazide Derivatives (General)Column ChromatographyEthyl Acetate / Petroleum Ether (varied ratios)-[10][11]
Isomaleimide from HydrazideExtraction / No ChromatographyDichloromethane, washed with NaHCO₃ and water74% Yield, 98% Purity (UPLC-MS)[10]

Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of the crude product in 0.5 mL of various solvents (e.g., ethanol, methanol, water, ethanol/water mixtures) to find a suitable one. An ideal solvent will dissolve the compound when hot but result in poor solubility when cold.[3][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stirrer and the minimum amount of the chosen hot solvent to dissolve it completely. Gentle heating and stirring will aid dissolution.[2]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[3]

  • Crystallization: Remove the flask from the heat source, cover it, and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[2][3]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove all residual solvent.[3]

Protocol 2: Column Chromatography of a Benzohydrazide Derivative
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of ~0.3 for the target compound. A common starting point is a mixture of ethyl acetate and hexane.

  • Column Packing: Prepare a slurry of silica gel in the less polar solvent of your chosen system. Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in the minimum possible volume of the eluent or another suitable volatile solvent. Carefully load this solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots (e.g., under UV light).

  • Isolation: Combine the pure fractions containing the desired product. Remove the solvent using a rotary evaporator to yield the purified compound.[11]

Visualizations

G General Purification Workflow cluster_start cluster_methods cluster_recryst Recrystallization Path cluster_chrom Chromatography Path cluster_end CrudeProduct Crude Product (Post-Synthesis) Recrystallization Recrystallization CrudeProduct->Recrystallization Solid product, good crystal former Chromatography Column Chromatography CrudeProduct->Chromatography Oily product or recrystallization fails Dissolve 1. Dissolve in min. hot solvent Recrystallization->Dissolve PrepareColumn 1. Prepare Slurry & Pack Column Chromatography->PrepareColumn HotFilter 2. Hot Filter (if needed) Dissolve->HotFilter Crystallize 3. Cool Slowly & Crystallize HotFilter->Crystallize IsolateWash 4. Isolate & Wash (Vacuum Filtration) Crystallize->IsolateWash Dry Dry Product IsolateWash->Dry LoadSample 2. Load Sample PrepareColumn->LoadSample Elute 3. Elute with Solvent System LoadSample->Elute CollectFractions 4. Collect & Monitor Fractions (TLC) Elute->CollectFractions CollectFractions->Dry Combine pure fractions & evaporate solvent Analysis Purity Analysis (TLC, NMR, HPLC) Dry->Analysis

Caption: General experimental workflow for purification.

G Purification Troubleshooting Guide cluster_issues Start Purification Unsuccessful Impure Product Still Impure Start->Impure LowYield Low Yield Start->LowYield NoCrystals No Crystals / Oiling Out Start->NoCrystals Sol_Impure1 Impurity has similar solubility. -> Try Column Chromatography. Impure->Sol_Impure1 Sol_Impure2 Incomplete reaction. -> Check starting material purity & reaction time. Impure->Sol_Impure2 Sol_LowYield1 Product soluble in cold solvent. -> Use ice bath, minimize wash volume. LowYield->Sol_LowYield1 Sol_LowYield2 Product lost during transfers/filtration. -> Refine technique. LowYield->Sol_LowYield2 Sol_NoCrystals1 Solution not saturated. -> Evaporate solvent or add anti-solvent. NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Supersaturated but no nucleation. -> Scratch flask or add seed crystal. NoCrystals->Sol_NoCrystals2 Sol_NoCrystals3 Oiling out. -> Use more solvent or change solvent system. NoCrystals->Sol_NoCrystals3

Caption: Troubleshooting decision tree for common issues.

References

side product formation in 3,5-Dihydroxybenzohydrazide synthesis and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3,5-Dihydroxybenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct synthesis of this compound involves a two-step process. First, 3,5-dihydroxybenzoic acid is esterified, typically with methanol in the presence of an acid catalyst, to form methyl 3,5-dihydroxybenzoate. This intermediate is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or methanol, to yield the desired this compound.

Q2: What are the potential side products in the synthesis of this compound?

Several side products can form during the synthesis, primarily arising from the reactivity of the hydroxyl groups and the hydrazine. Potential side products include:

  • Dihydrazide Formation: Reaction of hydrazine with both the ester group and one of the hydroxyl groups, or intermolecularly between two molecules.

  • Oxidation Products: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of colored impurities, potentially quinone-like structures. This is more likely if the reaction is exposed to air for extended periods at high temperatures.

  • Products of Hydroxyl Group Reduction: While less common under standard hydrazinolysis conditions, there is a possibility of hydrazine reducing the phenolic hydroxyl groups, particularly at elevated temperatures.

  • Incomplete Reaction: Residual methyl 3,5-dihydroxybenzoate will be present if the reaction does not go to completion.

Q3: How can I minimize the formation of these side products?

To mitigate the formation of side products, consider the following strategies:

  • Use of an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the sensitive dihydroxybenzoyl moiety.

  • Temperature Control: Carefully controlling the reaction temperature is crucial. While hydrazinolysis requires heat, excessive temperatures can promote side reactions. Refluxing in a lower-boiling solvent like methanol or ethanol is generally sufficient.

  • Molar Ratio of Reactants: Using a slight excess of hydrazine hydrate can help ensure the complete conversion of the starting ester. However, a large excess can complicate purification. A molar ratio of 1:1.2 to 1:1.5 of the ester to hydrazine hydrate is a good starting point.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times, which can increase the likelihood of side product formation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete esterification of 3,5-dihydroxybenzoic acid.2. Incomplete hydrazinolysis of the methyl ester.3. Product loss during workup and purification.1. Ensure the esterification reaction goes to completion by using a suitable catalyst (e.g., sulfuric acid) and adequate reflux time. Confirm the formation of the ester by techniques like NMR or IR spectroscopy before proceeding.2. Increase the reaction time for hydrazinolysis and monitor by TLC. A slight excess of hydrazine hydrate may be used.3. Optimize the recrystallization solvent and procedure to minimize loss of the product in the mother liquor.
Colored Impurities in the Final Product 1. Oxidation of the phenolic hydroxyl groups.1. Perform the reaction under an inert atmosphere (N₂ or Ar).2. Use degassed solvents.3. Purify the final product by recrystallization from a suitable solvent system, possibly with the addition of a small amount of a reducing agent like sodium bisulfite during workup.
Presence of Starting Ester in the Final Product 1. Insufficient reaction time for hydrazinolysis.2. Insufficient amount of hydrazine hydrate.3. Low reaction temperature.1. Extend the reflux time and monitor the reaction by TLC until the starting ester spot disappears.2. Use a slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents).3. Ensure the reaction mixture is maintained at a gentle reflux.
Difficulty in Isolating the Product 1. The product may be highly soluble in the reaction solvent.2. Formation of a stable salt with excess hydrazine.1. After the reaction, cool the mixture in an ice bath to promote precipitation. If the product remains in solution, carefully remove the solvent under reduced pressure and then proceed with recrystallization.2. During workup, acidification with a dilute acid might be necessary to protonate the hydrazide and facilitate its precipitation, but this should be done cautiously to avoid hydrolysis.

Experimental Protocols

Step 1: Synthesis of Methyl 3,5-Dihydroxybenzoate

This protocol is adapted from a patented procedure.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3,5-dihydroxybenzoic acid (1 equivalent) and methanol (10 equivalents by weight).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1 equivalents by weight) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: After cooling, reduce the volume of methanol under vacuum. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methyl 3,5-dihydroxybenzoate.

  • Purification: The crude product can be purified by recrystallization from water or a mixture of ethyl acetate and hexane to yield a white solid.

Step 2: Synthesis of this compound

This protocol is based on general procedures for hydrazide synthesis.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve methyl 3,5-dihydroxybenzoate (1 equivalent) in ethanol or methanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's completion by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and then dry under vacuum. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Quantitative Data Summary

Parameter Esterification (Step 1) Hydrazinolysis (Step 2)
Reactant Ratio 3,5-dihydroxybenzoic acid : Methanol : H₂SO₄ (molar) = 1 : large excess : catalyticMethyl 3,5-dihydroxybenzoate : Hydrazine Hydrate (molar) = 1 : 1.2-1.5
Solvent MethanolEthanol or Methanol
Temperature Reflux (approx. 80-85 °C)Reflux
Reaction Time 2-4 hours4-8 hours
Typical Yield >90%Variable, typically 70-90%

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis A 3,5-Dihydroxybenzoic Acid D Methyl 3,5-Dihydroxybenzoate A->D Reflux B Methanol (CH3OH) B->D Reflux C H2SO4 (cat.) C->D Reflux G This compound D->G Reflux E Hydrazine Hydrate (N2H4·H2O) E->G Reflux F Ethanol (Solvent) F->G Reflux

Caption: Synthetic workflow for this compound.

SideProductFormation A Methyl 3,5-Dihydroxybenzoate C Dihydrazide Side Product A->C Potential Side Reaction B Hydrazine Hydrate (Excess) B->C Potential Side Reaction

Caption: Formation of a potential dihydrazide side product.

Troubleshooting A Low Yield? B Check Esterification Step A->B Yes C Check Hydrazinolysis Step A->C Yes D Review Purification A->D Yes E Incomplete Reaction? C->E G Product Loss? D->G F Increase Reflux Time E->F Yes H Optimize Recrystallization G->H Yes

Caption: Troubleshooting logic for low product yield.

improving the solubility of 3,5-Dihydroxybenzohydrazide for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dihydroxybenzohydrazide. The information provided is intended to assist in overcoming common challenges related to its solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is a chemical compound belonging to the benzohydrazide class. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural similarity to other well-researched compounds suggests several potential applications. Derivatives of benzohydrazide have been shown to possess a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[1]. Furthermore, the related compound, 3,5-dihydroxybenzoic acid, is a known agonist of the Hydroxycarboxylic Acid Receptor 1 (HCA1), also known as GPR81, which is involved in the inhibition of lipolysis[2][3][4]. Therefore, it is plausible that this compound may exhibit similar activities.

Q2: I am having trouble dissolving this compound for my experiment. What are the recommended solvents?

Like many phenolic compounds, this compound is expected to have limited solubility in aqueous solutions at neutral pH. The recommended starting solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO). For the closely related compound 3,5-Dihydroxybenzoic acid, a solubility of 31 mg/mL in DMSO has been reported[5]. Another related compound, 3,5-Dihydroxybenzaldehyde, has a reported solubility of 100 mg/mL in DMSO, sometimes requiring sonication to fully dissolve[6]. It is always recommended to start with a small amount of the compound to test its solubility in your chosen solvent before preparing a large stock solution.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general recommendation is to keep the final DMSO concentration below 0.5% (v/v). However, the tolerance to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to determine the maximum concentration of DMSO that does not affect the viability or function of your specific cells.

Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. To mitigate this, it is recommended to perform serial dilutions. Instead of a single large dilution, dilute the stock solution in a stepwise manner into the pre-warmed assay buffer while vortexing or mixing. This gradual change in solvent composition can help to keep the compound in solution.

Q5: Can I use other co-solvents besides DMSO?

Other water-miscible organic solvents such as ethanol may also be used to dissolve this compound. The related compound 3,5-Dihydroxybenzoic acid is reported to be soluble in 95% ethanol at 50 mg/mL[7]. However, like DMSO, ethanol can also be toxic to cells, and the final concentration in the assay should be carefully controlled and tested.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound will not dissolve in the chosen solvent. The compound has low solubility in that specific solvent.Try a different solvent. DMSO is generally a good starting point for benzohydrazide derivatives. Gentle warming (to 37°C) or sonication can also aid in dissolution.
A clear solution is not obtained, even with sonication. The compound may be impure, or the solvent may be saturated.Ensure the purity of your compound. If the solvent is saturated, you will need to use a larger volume of solvent to achieve the desired concentration.
Compound precipitates out of solution after a short time. The solution is supersaturated, or the compound is unstable in the solvent.Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Inconsistent results are observed between experiments. The compound may not be fully dissolved, leading to inaccurate concentrations.Always visually inspect your stock solution for any precipitate before use. If necessary, briefly sonicate the stock solution before making dilutions.
High background or off-target effects are observed in the assay. The concentration of the co-solvent (e.g., DMSO) is too high.Perform a vehicle control to determine the maximum tolerable concentration of the solvent for your specific assay and cell line. Keep the final solvent concentration consistent across all experimental conditions.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound is not extensively available in the public domain. The following table summarizes the available solubility data for structurally related compounds to provide an estimate. Researchers are strongly advised to experimentally verify the solubility for their specific application and solvent grade.

SolventCompoundReported Solubility
Dimethyl Sulfoxide (DMSO) 3,5-Dihydroxybenzoic acid31 mg/mL[5]
3,5-Dihydroxybenzaldehyde100 mg/mL (may require sonication)[6]
3,5-Dihydroxybenzoic acidSoluble to 100 mM[8]
Water 3,5-Dihydroxybenzoic acidSoluble to 100 mM[8]
3,5-Dihydroxybenzoic acid84 g/L (at 20°C)[7]
Ethanol (95%) 3,5-Dihydroxybenzoic acid50 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a high-concentration stock solution that can be serially diluted for use in various biological assays.

Materials:

  • This compound (MW: 168.15 g/mol )

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh 1.68 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 100 µL of sterile DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator. Gentle warming to 37°C can also be applied.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-resistant microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: General Procedure for Dilution in Aqueous Media for Cell-Based Assays

To prevent precipitation, it is crucial to perform serial dilutions of the DMSO stock solution into pre-warmed cell culture media or assay buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed medium/buffer to obtain a 1 mM solution. Mix thoroughly by pipetting.

  • Perform further serial dilutions as required for your experiment. For example, to prepare a 100 µM working solution, add 10 µL of the 1 mM intermediate solution to 90 µL of pre-warmed medium/buffer.

  • Add the final desired volume of the working solution to your assay wells.

  • Ensure the final concentration of DMSO in the assay wells is below the cytotoxic level for your cells (typically <0.5%).

  • Visually inspect the media in the wells for any signs of precipitation after adding the compound.

Visualizations

HCA1 Receptor Signaling Pathway

3,5-Dihydroxybenzoic acid, a close structural analog of this compound, is a known agonist of the Hydroxycarboxylic Acid Receptor 1 (HCA1). Activation of this G-protein coupled receptor (GPCR) leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, an anti-lipolytic effect in adipocytes. It is hypothesized that this compound may act through a similar pathway.

HCA1_Signaling_Pathway 3_5_DHBH This compound HCA1 HCA1 (GPR81) Receptor 3_5_DHBH->HCA1 G_protein Gi/o Protein HCA1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) (Inactive) PKA->HSL Phosphorylates HSL_P Phosphorylated Hormone-Sensitive Lipase (HSL-P) (Active) Lipolysis Lipolysis HSL_P->Lipolysis Promotes HSL->HSL_P

Caption: Hypothesized signaling pathway of this compound via the HCA1 receptor.

Experimental Workflow for Solubility Improvement

This workflow outlines the logical steps to troubleshoot and improve the solubility of this compound for biological assays.

Solubility_Workflow start Start: Poor Solubility of This compound solvent_selection Step 1: Solvent Selection (Start with DMSO) start->solvent_selection dissolution_method Step 2: Aiding Dissolution solvent_selection->dissolution_method check1 Is the compound fully dissolved? dissolution_method->check1 dilution_strategy Step 3: Dilution Strategy check1->dilution_strategy Yes troubleshoot1 Try alternative solvents (e.g., Ethanol) check1->troubleshoot1 No check2 Does the compound precipitate upon dilution? dilution_strategy->check2 vehicle_control Step 4: Vehicle Control check2->vehicle_control No troubleshoot2 Use serial dilutions and pre-warmed buffer check2->troubleshoot2 Yes assay Proceed with Biological Assay vehicle_control->assay troubleshoot1->solvent_selection troubleshoot2->dilution_strategy

Caption: Logical workflow for improving the solubility of this compound.

References

Technical Support Center: Reaction Monitoring of 3,5-Dihydroxybenzohydrazide Condensation by TLC/HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the condensation reaction of 3,5-Dihydroxybenzohydrazide with aldehydes or ketones using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the condensation reaction of this compound?

A1: The condensation reaction of this compound with an aldehyde or ketone is a nucleophilic addition-elimination reaction that forms a hydrazone. The reaction is typically catalyzed by a small amount of acid. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable hydrazone product.[1][2][3][4]

Q2: Why is it important to monitor the reaction progress?

A2: Monitoring the reaction allows you to determine the optimal reaction time, ensure the consumption of starting materials, and identify the formation of any side products.[1][2] This is crucial for optimizing reaction yield and purity, which are critical factors in drug development and chemical synthesis.

Q3: What are the key differences between TLC and HPLC for reaction monitoring in this context?

A3: TLC is a rapid, qualitative, and cost-effective technique ideal for quick checks of reaction progress at the bench.[5][6] It helps visualize the disappearance of starting materials and the appearance of the product.[2] HPLC provides quantitative data, offering higher resolution, sensitivity, and the ability to accurately determine the concentration of reactants, products, and byproducts over time.[7]

Q4: What is a common side reaction to be aware of during this condensation?

A4: A common side reaction is the formation of an azine. This can occur if the newly formed hydrazone reacts with a second molecule of the aldehyde or ketone, especially if an excess of the carbonyl compound is used.[1][2]

Troubleshooting Guides

Thin Layer Chromatography (TLC) Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Spots are streaking or tailing. The sample is too concentrated.Dilute the reaction mixture sample before spotting it on the TLC plate.[8][9]
The chosen solvent system is too polar for the compound.Decrease the polarity of the mobile phase. For instance, increase the proportion of a non-polar solvent like hexane in a hexane/ethyl acetate system.
The compound is acidic or basic and is interacting with the silica gel.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve the spot shape.[5]
Reactant and product spots have very similar Rf values. The polarity of the mobile phase is not optimal for separation.Systematically vary the solvent system. Try different solvent combinations (e.g., dichloromethane/methanol, toluene/acetone) to find a system that provides better separation.[10]
Consider using a different type of TLC plate, such as alumina or reverse-phase plates.
No spots are visible on the TLC plate. The sample concentration is too low.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[8]
The compounds are not UV-active.Use a visualization agent. A potassium permanganate stain or an iodine chamber can be effective for visualizing many organic compounds.[1]
The solvent level in the developing chamber was above the origin line.Ensure the solvent level is below the line where the samples are spotted to allow for proper capillary action.[8]
The solvent front is running unevenly. The TLC plate was not placed evenly in the developing chamber.Ensure the bottom of the TLC plate is level with the bottom of the chamber.
The adsorbent on the TLC plate is not uniform.Use a new, high-quality TLC plate.[8]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting). The sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase if possible.[11]
Column overload.Reduce the injection volume or dilute the sample.[7]
Secondary interactions between the analyte and the stationary phase.Add a competing agent to the mobile phase (e.g., a small amount of triethylamine for basic compounds) or adjust the pH of the mobile phase.
Baseline is noisy or drifting. Air bubbles in the pump or detector.Degas the mobile phase thoroughly and prime the pump to remove any bubbles.[7][12]
Contaminated mobile phase or column.Use fresh, HPLC-grade solvents and filter the mobile phase. Flush the column with a strong solvent.[7][12]
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[12]
Inconsistent retention times. The column has not been properly equilibrated.Allow the column to equilibrate with the mobile phase for a sufficient amount of time before injecting the sample.[12]
The mobile phase composition is changing.Ensure the mobile phase is well-mixed and prevent evaporation of volatile components.[12]
Pump malfunction leading to an inconsistent flow rate.Check the pump for leaks and ensure the seals are in good condition.[7][13]
No peaks are detected. The detector is not set to the correct wavelength.Determine the UV absorbance maximum (λmax) of your compounds and set the detector accordingly.
Injection issue.Ensure the autosampler is functioning correctly and that the correct injection volume is being used.[7]
The compound is not eluting from the column.Modify the mobile phase to be stronger (e.g., increase the percentage of the organic solvent in reverse-phase HPLC).[12]

Experimental Protocols

General Protocol for Condensation of this compound with an Aldehyde
  • Reactant Preparation : Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.

  • Addition of Carbonyl Compound : Add 1.0-1.1 equivalents of the desired aldehyde to the solution.

  • Catalysis : Add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.[2]

  • Reaction Conditions : Stir the mixture at room temperature or gently heat under reflux.

  • Monitoring : Monitor the reaction progress periodically using TLC and/or HPLC until the this compound is consumed.[2]

  • Work-up and Isolation : Once the reaction is complete, cool the mixture. The product may precipitate out of solution and can be collected by filtration. If it does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.[1]

TLC Monitoring Protocol
  • Plate Preparation : On a silica gel TLC plate, draw a faint origin line with a pencil approximately 1 cm from the bottom.

  • Spotting : Using separate capillary tubes, spot the this compound starting material, the aldehyde starting material, and the reaction mixture on the origin line. It is also good practice to co-spot the reaction mixture with the starting materials to aid in identification.[5]

  • Development : Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.[5]

  • Visualization : Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[5] If the spots are not visible, use a staining reagent like potassium permanganate.

  • Analysis : The reaction is complete when the spot corresponding to the this compound has disappeared from the lane of the reaction mixture. The formation of a new spot indicates the presence of the product. Calculate the Retention Factor (Rf) for each spot.

HPLC Monitoring Protocol
  • Sample Preparation : Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture and dilute it with the mobile phase (e.g., in 1 mL of mobile phase) in an HPLC vial.

  • Chromatographic Conditions : Use a C18 reverse-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[14][15] A gradient elution is often used to achieve good separation.

  • Injection : Inject a small volume (e.g., 10 µL) of the prepared sample into the HPLC system.[15]

  • Detection : Monitor the elution profile using a UV detector at a wavelength where both the starting material and the product have significant absorbance.

  • Analysis : Identify the peaks corresponding to the starting materials and the product based on their retention times (which can be determined by injecting standards of the starting materials). The reaction progress can be quantified by observing the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.

Data Presentation

Table 1: Representative TLC Data for the Condensation of this compound with Benzaldehyde

CompoundRf Value (3:7 Ethyl Acetate/Hexane)UV Visualization (254 nm)
This compound0.25Appears as a dark spot
Benzaldehyde0.70Appears as a dark spot
Hydrazone Product0.50Appears as a dark spot

Note: These are representative Rf values and may vary depending on the specific TLC plate, chamber saturation, and temperature.

Table 2: Representative HPLC Data for Reaction Monitoring

Time (minutes)% Area of this compound (Retention Time: ~3.5 min)% Area of Hydrazone Product (Retention Time: ~7.8 min)
01000
306535
603070
120595
180<1>99

Note: These are representative data from a hypothetical reaction. Actual retention times and conversion rates will depend on the specific reaction conditions and HPLC method.

Visualizations

Reaction_Workflow Reactants 1. Prepare Reactants (this compound + Aldehyde/Ketone) Catalyst 2. Add Acid Catalyst (e.g., Acetic Acid) Reactants->Catalyst Reaction 3. Stir at RT or Heat Catalyst->Reaction Monitoring 4. Monitor Progress (TLC / HPLC) Reaction->Monitoring Workup 5. Work-up & Isolation (Filtration/Extraction) Monitoring->Workup Purification 6. Purify Product (Recrystallization/ Column Chromatography) Workup->Purification

Caption: Experimental workflow for the synthesis and monitoring of this compound condensation.

TLC_Troubleshooting Start TLC Analysis Issue Streaking Streaking/Tailing Spot? Start->Streaking SimilarRf Similar Rf Values? Start->SimilarRf NoSpots No Spots Visible? Start->NoSpots Sol_Dilute Dilute Sample Streaking->Sol_Dilute Yes Sol_Polarity Adjust Mobile Phase Polarity Streaking->Sol_Polarity Yes Sol_Additive Add Acid/Base to Mobile Phase Streaking->Sol_Additive Yes Sol_ChangeSolvent Change Solvent System SimilarRf->Sol_ChangeSolvent Yes Sol_Stain Use a Staining Reagent NoSpots->Sol_Stain Yes Sol_Concentrate Concentrate Sample Spot NoSpots->Sol_Concentrate Yes

Caption: Troubleshooting logic for common TLC issues in reaction monitoring.

HPLC_Troubleshooting_Pathway Start HPLC Analysis Issue BadPeakShape Poor Peak Shape? Start->BadPeakShape NoisyBaseline Noisy/Drifting Baseline? Start->NoisyBaseline InconsistentRT Inconsistent Retention Times? Start->InconsistentRT Sol_SampleSolvent Check Sample Solvent BadPeakShape->Sol_SampleSolvent Yes Sol_ReduceLoad Reduce Injection Volume BadPeakShape->Sol_ReduceLoad Yes Sol_Degas Degas Mobile Phase NoisyBaseline->Sol_Degas Yes Sol_Flush Flush Column NoisyBaseline->Sol_Flush Yes Sol_Equilibrate Equilibrate Column Longer InconsistentRT->Sol_Equilibrate Yes Sol_CheckPump Check Pump Flow Rate InconsistentRT->Sol_CheckPump Yes

Caption: Troubleshooting pathway for common HPLC problems encountered during reaction monitoring.

References

Technical Support Center: Scale-Up Synthesis of 3,5-Dihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3,5-Dihydroxybenzohydrazide.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound, from the precursor synthesis (Methyl 3,5-dihydroxybenzoate) to the final hydrazide formation.

Issue ID Problem Potential Causes Recommended Solutions
DHBH-S01 Low yield of Methyl 3,5-dihydroxybenzoate- Incomplete esterification reaction. - Suboptimal catalyst concentration or activity. - Loss of product during workup and purification.- Increase reaction time or temperature, monitoring for side-product formation. - Titrate the acidic catalyst (e.g., sulfuric acid) to ensure correct concentration. - Optimize recrystallization solvent and temperature to minimize product loss in the mother liquor.
DHBH-S02 Product discoloration (yellow to brown) during synthesis or storage- Oxidation of the dihydroxy-aromatic ring by atmospheric oxygen.[1] - Presence of metallic impurities catalyzing oxidation. - Light-induced degradation.[1]- Conduct the reaction and purification steps under an inert atmosphere (Nitrogen or Argon).[1] - Use high-purity, metal-free solvents and reagents. - Store the product in amber glass containers or protected from light.[1]
DHBH-S03 Incomplete reaction of Methyl 3,5-dihydroxybenzoate with hydrazine hydrate- Insufficient molar excess of hydrazine hydrate. - Low reaction temperature or insufficient reaction time. - Poor mixing in the reactor.- Increase the molar ratio of hydrazine hydrate to the ester. - Gradually increase the reaction temperature, monitoring for the formation of impurities. - Ensure adequate agitation to maintain a homogeneous reaction mixture, especially with solids present.
DHBH-S04 Formation of di-acylated hydrazine or other side products- High reaction temperatures can lead to side reactions. - Incorrect stoichiometry of reactants.- Maintain strict temperature control throughout the reaction. - Add the ester to the hydrazine hydrate solution in a controlled manner to avoid localized high concentrations.
DHBH-P01 Difficulty in filtering the final product- Very fine particle size of the precipitated product. - Gummy or oily impurities clogging the filter medium.- Optimize the cooling rate during crystallization to encourage the growth of larger crystals. - Introduce an anti-solvent slowly with vigorous stirring. - Perform a pre-filtration wash with a suitable solvent to remove soluble impurities.
DHBH-P02 Product fails purity specifications after initial crystallization- Co-precipitation of starting materials or by-products. - Residual solvent trapped in the crystal lattice.- Perform a second recrystallization from a different solvent system. - Consider a slurry wash with a solvent in which the product is sparingly soluble but impurities are soluble. - Dry the product under vacuum at a controlled temperature to remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns include:

  • Hydrazine Hydrate: It is toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and respiratory protection.

  • Dust Explosion: 3,5-Dihydroxybenzoic acid and its derivatives can form explosive dust clouds if dispersed in the air in sufficient concentrations.[2] Ensure all equipment is properly grounded and avoid dust accumulation.[2]

  • Solvent Handling: Large volumes of flammable solvents like ethanol or methanol require proper storage, handling, and grounding to prevent ignition sources.

  • Exothermic Reactions: The reaction of hydrazine hydrate with the ester can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature, especially during large-scale additions.

Q2: How can I minimize the oxidation of the dihydroxy-aromatic ring during scale-up?

A2: To minimize oxidation, which is a key challenge due to the two hydroxyl groups, the following measures are recommended:[1]

  • Inert Atmosphere: Purge all reactors and storage vessels with an inert gas like nitrogen or argon to displace oxygen.[1]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to solutions can be beneficial, though this would need to be assessed for its impact on the final product purity.[1]

  • Temperature Control: Keep the reaction and storage temperatures as low as feasible to slow down the rate of oxidation.[1]

Q3: What are the critical process parameters to monitor during the hydrazinolysis step?

A3: The critical parameters for the reaction of Methyl 3,5-dihydroxybenzoate with hydrazine hydrate are:

  • Temperature: To control the reaction rate and minimize side-product formation.

  • Rate of Addition: The rate at which the ester is added to the hydrazine hydrate solution can impact local concentrations and exotherms.

  • Agitation Speed: To ensure proper mixing and heat transfer, especially as the product may precipitate out of the solution.

  • Reaction Time: To ensure the reaction goes to completion. Monitoring by HPLC is recommended.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and dark place.[1] For long-term storage, it is highly recommended to store it under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent oxidation and degradation.[1]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of Methyl 3,5-dihydroxybenzoate

This protocol is based on the esterification of 3,5-dihydroxybenzoic acid.

Materials and Reagents:

  • 3,5-Dihydroxybenzoic acid

  • Methanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Charge a suitable glass-lined reactor with 3,5-dihydroxybenzoic acid and methanol.

  • With agitation, slowly add concentrated sulfuric acid while maintaining the temperature below 25°C.

  • Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude Methyl 3,5-dihydroxybenzoate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water).

Protocol 2: Scale-Up Synthesis of this compound

This protocol describes the conversion of Methyl 3,5-dihydroxybenzoate to this compound.[3]

Materials and Reagents:

  • Methyl 3,5-dihydroxybenzoate

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Deionized water (cold)

Procedure:

  • Charge a reactor with absolute ethanol and Methyl 3,5-dihydroxybenzoate.[3]

  • Stir the mixture to dissolve the ester.

  • Slowly add hydrazine hydrate to the solution at room temperature.[3] An exotherm may be observed; maintain the temperature below 40°C.

  • Stir the reaction mixture at room temperature for 16-24 hours.[3] Monitor the reaction by HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.[3]

  • Add cold deionized water to the residue to precipitate the product.

  • Stir the slurry for 1-2 hours to ensure complete precipitation.

  • Filter the solid product and wash the filter cake with cold deionized water.

  • Dry the product under vacuum at a temperature not exceeding 50°C to obtain this compound.

Visualizations

Scale_Up_Synthesis_Workflow cluster_ester Step 1: Esterification cluster_hydrazide Step 2: Hydrazinolysis start 3,5-Dihydroxybenzoic Acid + Methanol ester_reaction Acid Catalyzed Esterification (H2SO4, Reflux) start->ester_reaction ester_workup Neutralization & Extraction ester_reaction->ester_workup ester_purification Recrystallization ester_workup->ester_purification ester_product Methyl 3,5-dihydroxybenzoate ester_purification->ester_product hydrazide_reaction Reaction with Hydrazine Hydrate (Ethanol, RT) ester_product->hydrazide_reaction Starting Material hydrazide_workup Solvent Removal & Precipitation hydrazide_reaction->hydrazide_workup hydrazide_purification Filtration & Washing hydrazide_workup->hydrazide_purification final_product This compound hydrazide_purification->final_product

Caption: Workflow for the two-step scale-up synthesis of this compound.

Troubleshooting_Logic start Product Discoloration? check_atmosphere Is the reaction under inert gas? start->check_atmosphere check_reagents Are reagents high purity? check_atmosphere->check_reagents Yes implement_inert Implement N2 or Ar blanket check_atmosphere->implement_inert No source_reagents Source high-purity, metal-free reagents check_reagents->source_reagents No protect_light Protect from light check_reagents->protect_light Yes solution Oxidation Minimized implement_inert->solution source_reagents->solution protect_light->solution

Caption: Troubleshooting logic for product discoloration during synthesis.

References

Technical Support Center: Characterization of 3,5-Dihydroxybenzohydrazide Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dihydroxybenzohydrazide and its metal complexes.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristic infrared (IR) spectral bands for this compound and its metal complexes?

A1: For the free this compound ligand, you should look for characteristic bands corresponding to O-H (phenolic), N-H (amine), C=O (amide), and C=N (imine, if a hydrazone derivative) stretching vibrations. Upon complexation with a metal ion, shifts in the C=O and C=N bands to lower frequencies are typically observed, indicating coordination of the carbonyl oxygen and imine nitrogen to the metal center. The disappearance of the phenolic O-H band suggests deprotonation and coordination of the phenolic oxygen. New bands at lower frequencies can be attributed to M-O and M-N bonds.

Q2: How can I confirm the coordination of the metal ion to the ligand using UV-Vis spectroscopy?

A2: The UV-Vis spectrum of the free ligand typically shows absorption bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings and the hydrazone moiety. Upon complexation, you may observe a shift in these bands (either a bathochromic/red shift or a hypsochromic/blue shift) and/or the appearance of new bands in the visible region. These new bands are often attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal ion, providing evidence of complex formation.

Q3: What information can Thermal Analysis (TGA/DSC) provide about my metal complexes?

A3: Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable for determining the thermal stability of your complexes and the presence of solvent molecules. TGA can identify the loss of lattice or coordinated water molecules at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures. DSC can reveal endothermic or exothermic events associated with these processes, such as melting points, phase transitions, and decomposition.

Q4: Why is single-crystal X-ray diffraction the definitive characterization technique?

A4: Single-crystal X-ray diffraction provides the unambiguous, three-dimensional molecular structure of your complex.[1] This technique allows for the precise determination of bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions. It is considered the gold standard for structural elucidation.

Troubleshooting Guides

Synthesis & Purification

Q: My synthesis of the this compound metal complex resulted in a low yield. What are the possible causes and solutions?

A:

  • Problem: Incomplete reaction.

    • Solution: Increase the reaction time or temperature. Ensure efficient stirring to promote reactant interaction.

  • Problem: Suboptimal pH.

    • Solution: The pH of the reaction medium can be critical for the deprotonation of the ligand and coordination to the metal ion.[2] Experiment with slight adjustments to the pH using a suitable base.

  • Problem: Poor choice of solvent.

    • Solution: The solubility of both the ligand and the metal salt is crucial. Ensure both are soluble in the chosen solvent system. If precipitation is an issue, consider using a solvent mixture or a different solvent altogether.

Q: The isolated metal complex is an amorphous powder and I cannot obtain crystals suitable for X-ray diffraction. What can I do?

A:

  • Problem: Rapid precipitation.

    • Solution: Slow down the reaction by using dilute solutions and adding the metal salt solution dropwise to the ligand solution with vigorous stirring.

  • Problem: Inappropriate crystallization solvent.

    • Solution: Attempt recrystallization from various solvents or solvent mixtures (e.g., DMF, DMSO, ethanol, methanol-chloroform). Slow evaporation of the solvent at room temperature is a common and effective technique. Other methods to explore include vapor diffusion and liquid-liquid diffusion.

Spectroscopic Characterization

Q: The FT-IR spectrum of my complex is very broad and difficult to interpret, especially in the O-H and N-H stretching region.

A:

  • Problem: Presence of water.

    • Solution: The presence of lattice or coordinated water can lead to broad O-H stretching bands that may overlap with N-H bands. Ensure your sample is thoroughly dried under vacuum. TGA can confirm the presence and amount of water.

  • Problem: Hydrogen bonding.

    • Solution: Extensive intermolecular hydrogen bonding can also cause band broadening. While this is an inherent property of the complex, comparing the spectrum to that of the free ligand can still reveal key coordination-induced shifts.

Q: I am not observing a clear d-d transition in the UV-Vis spectrum of my d-block metal complex.

A:

  • Problem: The transition is weak or obscured.

    • Solution: d-d transitions are often weak (Laporte-forbidden). You may need to use a more concentrated solution or a longer path length cuvette to observe them. They can also be obscured by intense charge-transfer bands.

  • Problem: The metal ion is d0 or d10.

    • Solution: Metal ions with a d0 (e.g., Ti4+, V5+) or d10 (e.g., Zn2+, Cd2+) electronic configuration do not exhibit d-d transitions.

Experimental Protocols & Data

General Synthesis of this compound Metal(II) Complexes

A general procedure involves dissolving this compound in a suitable solvent, such as methanol or ethanol.[3] An equimolar amount of the corresponding metal(II) salt (e.g., chloride, acetate, or nitrate) dissolved in the same solvent is then added dropwise to the ligand solution with constant stirring. The reaction mixture is typically refluxed for several hours. The resulting precipitate is then filtered, washed with the solvent, and dried under vacuum.

Summary of Spectroscopic Data

The following table summarizes typical spectroscopic data for this compound and its metal complexes. Note that specific values will vary depending on the metal ion and the full ligand structure if it's a hydrazone derivative.

Compound Type Key FT-IR Bands (cm-1) Key UV-Vis Bands (λmax, nm)
This compound Ligand ~3400-3200 (O-H, N-H), ~1640 (C=O), ~1600 (C=N, if applicable)~280-350 (π→π, n→π)
Metal(II) Complex Shifted C=O (~1620), Shifted C=N (~1580), New M-O (~550), New M-N (~450)Shifted ligand bands, New LMCT/d-d bands (>400)
Thermal Analysis Data

The thermal decomposition of these complexes generally occurs in distinct steps.

Decomposition Step Temperature Range (°C) Mass Loss Event
180 - 150Loss of lattice water molecules
2150 - 250Loss of coordinated water molecules
3> 250Decomposition of the organic ligand

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Complex Purification Purification & Isolation Synthesis->Purification Crystallization Crystallization Purification->Crystallization Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) Purification->Spectroscopy Thermal Thermal Analysis (TGA/DSC) Purification->Thermal Xray Single-Crystal X-ray Diffraction Crystallization->Xray Structure Structural Elucidation Spectroscopy->Structure Thermal->Structure Xray->Structure

Caption: General experimental workflow for the synthesis and characterization of metal complexes.

Troubleshooting_Logic Start Problem Encountered LowYield Low Product Yield Start->LowYield PoorCrystals Poor/No Crystals Start->PoorCrystals AmbiguousSpectrum Ambiguous Spectrum Start->AmbiguousSpectrum CheckReaction Check Reaction Conditions (Time, Temp) LowYield->CheckReaction CheckpH Optimize pH LowYield->CheckpH CheckSolvent Change Solvent LowYield->CheckSolvent SlowPrecipitation Slow Down Precipitation PoorCrystals->SlowPrecipitation Recrystallize Attempt Recrystallization (Different Solvents) PoorCrystals->Recrystallize DrySample Ensure Sample is Dry (Check for Water) AmbiguousSpectrum->DrySample CheckConcentration Adjust Sample Concentration AmbiguousSpectrum->CheckConcentration Solution1 Improved Yield CheckReaction->Solution1 CheckpH->Solution1 CheckSolvent->Solution1 Solution2 Suitable Crystals SlowPrecipitation->Solution2 Recrystallize->Solution2 Solution3 Clear Spectrum DrySample->Solution3 CheckConcentration->Solution3

Caption: A logical troubleshooting guide for common experimental issues.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of Dihydroxybenzohydrazide Isomers: An Inferential Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structure-Activity Relationship and Antioxidant Potential

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby stabilizing them. The efficacy of this process is significantly influenced by the number and position of the hydroxyl groups on the aromatic ring. For dihydroxy-substituted benzene derivatives, isomers with ortho (e.g., 2,3- and 3,4-dihydroxy) or para (e.g., 2,5-dihydroxy) positioning of the hydroxyl groups generally exhibit superior antioxidant activity compared to their meta (e.g., 2,4-, 2,6-, and 3,5-dihydroxy) counterparts. This is due to the greater stability of the resulting phenoxyl radical through resonance delocalization of the unpaired electron, which is facilitated by the proximity of the second hydroxyl group.

Based on this principle, it is hypothesized that dihydroxybenzohydrazide isomers such as 2,3-, 2,5-, and 3,4-dihydroxybenzohydrazide would demonstrate the most potent antioxidant effects.

Quantitative Comparison of Antioxidant Activity of Dihydroxybenzoic Acid Isomers

To provide a quantitative basis for our inferential analysis, the following table summarizes the antioxidant activity of various dihydroxybenzoic acid isomers from comprehensive studies. These values, obtained from widely accepted antioxidant assays, offer a strong indication of the expected trends in activity for the corresponding dihydroxybenzohydrazide isomers.

IsomerCommon NameDPPH IC50 (µM)ABTS % Inhibition (at 50 µM)
2,3-DHBAPyrocatechuic Acid> 100086.40%[1][2]
2,4-DHBAβ-Resorcylic Acid> 120,00016.17%[1]
2,5-DHBAGentisic Acid3.96[1]80.11%[1][2]
2,6-DHBAγ-Resorcylic Acid> 10008.12%[1]
3,4-DHBAProtocatechuic Acid8.01[1]74.51%[1][2]
3,5-DHBAα-Resorcylic Acid> 100060.39%[1]

Data sourced from a comprehensive study on plant-derived hydroxybenzoic acids.[1][2]

The data clearly indicates that 2,5-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid are the most potent antioxidants in the dihydroxybenzoic acid series, as demonstrated by their low DPPH IC50 values.[1] Similarly, 2,3-dihydroxybenzoic acid shows high percentage inhibition in the ABTS assay.[1][2] In contrast, the meta-substituted isomers (2,4-, 2,6-, and 3,5-DHBA) exhibit significantly lower antioxidant activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which results in a color change from purple to yellow.[3]

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.[1]

  • Sample Preparation: The test compounds (dihydroxybenzohydrazide isomers) are dissolved in a suitable solvent to create a series of concentrations.

  • Reaction: A specific volume of the sample solution is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.[1]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[1]

  • Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[3]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.[3] The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[4] The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A small volume of the sample solution is added to the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured spectrophotometrically at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing Experimental and Logical Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Prepare Dihydroxybenzohydrazide Isomer Solutions (various concentrations) Prepare Dihydroxybenzohydrazide Isomer Solutions (various concentrations) Mix Isomer Solution with Radical Solution Mix Isomer Solution with Radical Solution Prepare Dihydroxybenzohydrazide Isomer Solutions (various concentrations)->Mix Isomer Solution with Radical Solution Prepare DPPH/ABTS Radical Solution Prepare DPPH/ABTS Radical Solution Prepare DPPH/ABTS Radical Solution->Mix Isomer Solution with Radical Solution Incubate in the dark Incubate in the dark Mix Isomer Solution with Radical Solution->Incubate in the dark Measure Absorbance (Spectrophotometer) Measure Absorbance (Spectrophotometer) Incubate in the dark->Measure Absorbance (Spectrophotometer) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (Spectrophotometer)->Calculate % Inhibition Determine IC50 values Determine IC50 values Calculate % Inhibition->Determine IC50 values Compare IC50 values of Isomers Compare IC50 values of Isomers Determine IC50 values->Compare IC50 values of Isomers

Workflow for comparative antioxidant activity assessment.

G cluster_position Positional Isomerism of Hydroxyl Groups cluster_activity Predicted Antioxidant Activity Dihydroxybenzohydrazide Isomers Dihydroxybenzohydrazide Isomers ortho Ortho-position (e.g., 2,3- & 3,4-) Dihydroxybenzohydrazide Isomers->ortho influences para Para-position (e.g., 2,5-) Dihydroxybenzohydrazide Isomers->para influences meta Meta-position (e.g., 2,4-, 2,6-, 3,5-) Dihydroxybenzohydrazide Isomers->meta influences high High Activity ortho->high leads to para->high leads to low Low Activity meta->low leads to

Logical relationship between hydroxyl position and activity.

Conclusion

Based on the extensive data available for dihydroxybenzoic acids and the fundamental principles of structure-activity relationships in phenolic antioxidants, it is projected that dihydroxybenzohydrazide isomers with ortho- or para-positioned hydroxyl groups (2,3-, 2,5-, and 3,4-dihydroxybenzohydrazide) will exhibit superior antioxidant activity. Conversely, isomers with meta-positioned hydroxyl groups (2,4-, 2,6-, and 3,5-dihydroxybenzohydrazide) are expected to be less potent. This guide underscores the need for direct experimental validation to confirm these hypotheses and to fully elucidate the antioxidant potential of this class of compounds. Such research would be a valuable contribution to the development of novel antioxidant agents.

References

A Comparative Guide to Hydrazide Derivatives as Tyrosinase Inhibitors: Spotlight on 3,5-Dihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 3,5-Dihydroxybenzohydrazide and its analogs in the landscape of tyrosinase inhibition, supported by experimental data for researchers and drug development professionals.

Tyrosinase is a critical copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin and is a key factor in the undesirable browning of fruits and vegetables.[1][2][3][4][5] The inhibition of this enzyme is a primary strategy in the development of therapeutics for hyperpigmentation disorders and as browning-prevention agents in the food and cosmetics industries.[1][4] Among the various classes of synthetic inhibitors, compounds featuring a hydrazide or hydrazineylidene scaffold have emerged as particularly promising due to their potent inhibitory activity, often attributed to their ability to chelate the copper ions within the tyrosinase active site.[1][6]

This guide provides a comparative analysis of this compound and related hydrazide derivatives as tyrosinase inhibitors, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to inform further research and development.

Performance Comparison: Inhibitory Activity of Hydrazide Derivatives

The inhibitory potential of hydrazide derivatives against mushroom tyrosinase is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the performance of 3,5-dihydroxybenzoyl-hydrazineylidene, a close analog of this compound, alongside other notable hydrazide inhibitors and the standard reference compound, kojic acid.

CompoundStructureIC50 (µM)Type of Inhibition
3,5-dihydroxybenzoyl-hydrazineylidene analog (11m) 3,5-dihydroxybenzoyl group conjugated to methoxyphenyl triazole55.39 ± 4.93Competitive
Symmetrical Azine Derivative (3f) Symmetrical azine with substituted benzyl moieties7.30 ± 1.15Uncompetitive
Hydroxy substituted 2-oxoethyl derivative (5c) Cinnamic acid phenyl ring with ortho and para hydroxyl groups0.0089Competitive
Isopropylquinazolinone Derivative (9q) Isopropylquinazolinone with a 4-fluorobenzyl moiety34.67 ± 3.68Mixed-type
Kojic Acid (Standard) 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one16.69 - 23.64Competitive

Data sourced from multiple studies for comparison.[1][5][7][8]

Key Observations:

  • The hydrazide scaffold is versatile, allowing for a wide range of potencies. For instance, the hydroxy-substituted 2-oxoethyl derivative 5c demonstrates exceptionally high potency, significantly surpassing the standard inhibitor, kojic acid.[5]

  • The 3,5-dihydroxybenzoyl-hydrazineylidene analog 11m shows moderate activity with a competitive inhibition mechanism, suggesting it vies with the substrate for the enzyme's active site.[7]

  • Symmetrical azine derivative 3f is a potent uncompetitive inhibitor, indicating that it binds to the enzyme-substrate complex.[1]

  • The type of inhibition varies widely among different hydrazide structures (competitive, uncompetitive, mixed-type), implying diverse modes of interaction with the tyrosinase enzyme.[1][5][7][8]

Mechanism of Action: Targeting the Tyrosinase Active Site

Tyrosinase catalyzes two sequential reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity).[2][4][5] Dopaquinone is a highly reactive precursor that undergoes a series of reactions to form melanin.

Tyrosinase_Catalytic_Cycle Tyrosine L-Tyrosine Tyrosinase_mono Tyrosinase (Monophenolase activity) Tyrosine->Tyrosinase_mono DOPA L-DOPA Tyrosinase_di Tyrosinase (Diphenolase activity) DOPA->Tyrosinase_di Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Tyrosinase_mono->DOPA + O2 Tyrosinase_di->Dopaquinone + O2

Figure 1. Catalytic cycle of tyrosinase in melanin biosynthesis.

The primary inhibitory mechanism for many hydrazide derivatives involves direct interaction with the binuclear copper center in the tyrosinase active site. Molecular docking studies frequently show that the hydrazide moiety chelates the copper ions, while attached aromatic rings form hydrogen bonds and hydrophobic interactions with key amino acid residues like histidine (His), preventing the substrate from binding and catalysis from occurring.[6][9]

Figure 2. Proposed binding of a hydrazide inhibitor to the tyrosinase active site.

Experimental Protocols

The data presented in this guide are derived from standardized in vitro assays. Below are the generalized methodologies for determining tyrosinase inhibitory activity and the kinetic mechanism.

Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.

Experimental_Workflow A Prepare Solutions: - Phosphate Buffer (pH 6.8) - Mushroom Tyrosinase - L-DOPA (Substrate) - Test Compound (Inhibitor) B Reaction Mixture: Add Buffer, Tyrosinase, and Test Compound to a 96-well plate. Pre-incubate. A->B C Initiate Reaction: Add L-DOPA to all wells. B->C D Spectrophotometric Reading: Measure absorbance at ~475 nm (Dopachrome formation) at timed intervals. C->D E Data Analysis: Calculate Percentage Inhibition. Plot dose-response curve to determine IC50 value. D->E

Figure 3. General workflow for the tyrosinase inhibition assay.

Procedure:

  • Reagent Preparation: All solutions are prepared in a phosphate buffer (typically 50 mM, pH 6.8). A stock solution of mushroom tyrosinase and the substrate L-DOPA are prepared. Test compounds are dissolved in a suitable solvent like DMSO.

  • Assay Protocol: In a 96-well plate, the reaction mixture is prepared containing the phosphate buffer, tyrosinase solution, and various concentrations of the test compound.

  • Incubation: The plate is pre-incubated for a set time (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

  • Reaction Initiation: The reaction is started by adding the L-DOPA solution to each well.

  • Measurement: The formation of dopachrome is monitored by measuring the absorbance at approximately 475 nm at regular intervals using a microplate reader.

  • Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance with the test compound. The IC50 value is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Studies

To determine the mechanism of inhibition (e.g., competitive, uncompetitive), kinetic studies are performed by measuring the reaction rate at various concentrations of both the substrate (L-DOPA) and the inhibitor.

Procedure:

  • The tyrosinase assay is performed as described above, but with varying concentrations of L-DOPA in the absence and presence of different fixed concentrations of the inhibitor.

  • The initial reaction velocities (v) are determined from the linear portion of the absorbance vs. time curves.

  • A Lineweaver-Burk plot is generated by plotting 1/v against 1/[S] (where [S] is the substrate concentration).

  • The type of inhibition is determined by analyzing the changes in Vmax (maximum velocity) and Km (Michaelis constant) from the plot's intercepts and slopes. For example, a competitive inhibitor increases the apparent Km but does not change Vmax, resulting in lines that intersect on the y-axis.[7] An uncompetitive inhibitor decreases both Vmax and Km, yielding parallel lines.[1] A mixed-type inhibitor affects both Vmax and Km but results in lines that intersect in the second quadrant.[8]

Conclusion

The hydrazide scaffold represents a fertile ground for the discovery of potent tyrosinase inhibitors. While direct data on this compound is limited in the reviewed literature, its close analogs, such as 3,5-dihydroxybenzoyl-hydrazineylidene, demonstrate effective competitive inhibition of tyrosinase. The broader family of hydrazide derivatives showcases a remarkable range of potencies and inhibition mechanisms, with some compounds exhibiting inhibitory activity orders of magnitude greater than the industry standard, kojic acid. The primary mechanism of action appears to be the chelation of copper ions in the enzyme's active site. The standardized and robust nature of the mushroom tyrosinase assay provides a reliable platform for screening and comparing these promising compounds, paving the way for the development of next-generation agents for cosmetic and therapeutic applications.

References

structure-activity relationship (SAR) of 3,5-Dihydroxybenzohydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the structure-activity relationship (SAR) of 3,5-dihydroxybenzohydrazide derivatives reveals their potential across various therapeutic areas, including as antioxidant, antimicrobial, and enzyme-inhibiting agents. This guide synthesizes experimental data from multiple studies to provide a clear comparison of their performance and detailed methodologies for key experiments.

Quantitative Comparison of Biological Activities

The biological activities of this compound derivatives are summarized below. The data highlights how modifications to the core structure influence their efficacy as tyrosinase inhibitors and antioxidants.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. The following table compares the tyrosinase inhibitory activity of various 3,5-dihydroxybenzoyl-hydrazineylidene derivatives.

Compound IDSubstitution on Phenyl RingIC50 (µM)
11m 4-methoxyphenyl55.39 ± 4.93

Data sourced from a study on 3,5-dihydroxybenzoyl-hydrazineylidene derivatives conjugated with different methoxyphenyl triazoles[1].

Antioxidant Activity

The antioxidant potential of this compound derivatives is crucial for their protective effects against oxidative stress. The following table presents the radical scavenging activity of a specific derivative.

CompoundAssayIC50 Value
3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazideDPPH Radical Scavenging48.04 µg/mL
ABTS Radical Scavenging48.59 µg/mL
Hydroxyl Radical Scavenging1.03 mg/mL

Data from the synthesis and in vitro antioxidant evaluation of 3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide[2].

Antimicrobial Activity

The antimicrobial properties of these derivatives have been investigated against various bacterial strains. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

CompoundBacterial StrainMIC (mg/mL)
3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazideS. aureus0.156
K. pneumoniae0.625
P. aeruginosa1.25

Data from the evaluation of antibacterial activities of 3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide[2].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant, which results in a color change from purple to yellow.[3]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.[3]

  • Reaction Mixture: A specific volume of the test compound at various concentrations is mixed with the DPPH solution.[3]

  • Incubation: The mixture is incubated in the dark for a set period (e.g., 30 minutes).[3]

  • Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[3]

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100, where A₀ is the absorbance of the control and A₁ is the absorbance of the sample. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.[3]

Tyrosinase Inhibition Assay

The inhibitory potential of the synthesized compounds against the tyrosinase enzyme is a key evaluation.

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a separate solution of L-DOPA (substrate) are prepared in phosphate buffer.

  • Reaction Initiation: The test compound is pre-incubated with the enzyme solution before the addition of the substrate to initiate the reaction.

  • Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time using a spectrophotometer.

  • Data Analysis: The inhibitory activity is expressed as the concentration of the compound that inhibits the enzyme activity by 50% (IC50). A kinetic study can also be performed to determine the mode of inhibition (e.g., competitive).[1]

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of the this compound derivatives and their biological activity is a critical aspect of drug design.

SAR_Insights cluster_core Core Structure cluster_modifications Structural Modifications cluster_activity Biological Activity Core This compound Linker Linker Moiety (e.g., Hydrazone) Core->Linker Attachment Point Activity Tyrosinase Inhibition Antioxidant Capacity Antimicrobial Effect Core->Activity Provides Base Activity Substituents Substituents on Phenyl Ring Substituents->Activity Influences Linker->Substituents Connects to

Caption: Logical relationship of SAR for this compound derivatives.

The core 3,5-dihydroxybenzoyl moiety is essential for the observed biological activities, likely due to its ability to chelate metal ions in enzyme active sites and its hydrogen-donating antioxidant properties. The nature and position of substituents on the appended phenyl ring, as well as the type of linker, significantly modulate the potency and selectivity of the derivatives. For instance, in the case of tyrosinase inhibitors, the 4-methoxyphenyl substituent resulted in the most potent analog in the tested series.[1]

Experimental Workflow for Synthesis and Evaluation

The general workflow for the development and testing of these derivatives follows a standard medicinal chemistry approach.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, IR, Mass Spec) Synthesis->Purification Biological_Screening In Vitro Biological Screening (Tyrosinase, DPPH, Antimicrobial) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis In_Silico In Silico Studies (Molecular Docking) Biological_Screening->In_Silico Provides data for Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization In_Silico->SAR_Analysis Informs

Caption: General workflow for the synthesis and evaluation of derivatives.

This workflow illustrates the iterative process of designing, synthesizing, and testing new compounds. Initial screening identifies promising candidates, and subsequent SAR analysis guides the design of more potent and selective derivatives. In silico methods like molecular docking can provide insights into the binding modes of these compounds with their biological targets, further aiding in the optimization process.[1]

References

A Comparative Analysis of 2,4-Dihydroxybenzohydrazide-Based Compounds: In Vitro Efficacy vs. In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of a series of 2,4-dihydroxybenzohydrazide-based compounds. The focus is on their in vitro antiproliferative efficacy against various cancer cell lines and their in vivo acute toxicity, supported by experimental data from a key study in the field.

A recent study detailing the design, synthesis, and bioactivity of twenty-four hydrazide–hydrazones of 2,4-dihydroxybenzoic acid has shed light on the potential of this chemical scaffold in oncology.[1][2][3] While the study highlights promising in vitro anticancer activity, the in vivo assessment was limited to acute toxicity in a zebrafish model, a common preliminary step in drug discovery to assess safety before proceeding to efficacy studies in rodent models.

In Vitro Antiproliferative Efficacy

The synthesized compounds were screened for their ability to inhibit the growth of several human cancer cell lines. A standout performer was compound 21 , identified as N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide, which demonstrated significant and selective cytotoxicity against the tested cancer cell lines.[1][2][3]

The antiproliferative potential of a selection of the most active compounds is summarized in the table below, presenting their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.

Compound IDChemical NameCancer Cell LineIC50 (µM)
19 N'-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazideH1563 (Lung Adenocarcinoma)>100
20 N'-[(3-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideH1563 (Lung Adenocarcinoma)70.94
21 N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideLN-229 (Glioblastoma)0.77
769-P (Renal Cell Adenocarcinoma)12.39
HepG2 (Hepatocellular Carcinoma)7.81
22 N'-[(2-chlorophenyl)methylidene]-2,4-dihydroxybenzohydrazideH1563 (Lung Adenocarcinoma)>100
23 N'-[(3-chlorophenyl)methylidene]-2,4-dihydroxybenzohydrazideH1563 (Lung Adenocarcinoma)>100
24 N'-[(4-chlorophenyl)methylidene]-2,4-dihydroxybenzohydrazideH1563 (Lung Adenocarcinoma)>100
ReferenceDoxorubicinLN-229 (Glioblastoma)Not Reported

Data sourced from: Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.[1][2][3]

In Vivo Acute Toxicity Assessment

The in vivo aspect of the study focused on the acute toxicity of six selected hydrazide-hydrazones using the Fish Embryo Acute Toxicity (FET) test on zebrafish (Danio rerio) embryos, following the OECD No. 236 guideline.[1][2][3] This model is a valuable tool for rapid toxicity screening of compound libraries. The results indicated that the tested compounds, including the highly potent compound 21 , exhibited very low or moderate toxicity against zebrafish embryos and larvae. This suggests a favorable preliminary safety profile, which is a crucial factor for consideration in further preclinical development. However, it is important to note that these data do not provide information on the anticancer efficacy of these compounds in a living organism.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

The cytotoxicity of the 2,4-dihydroxybenzohydrazide derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

  • Cell Culture: Human cancer cell lines (769-P, HepG2, H1563, and LN-229) and a reference cell line (HEK-293) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

In Vivo Acute Toxicity Assay (Fish Embryo Acute Toxicity Test)

The acute toxicity of selected compounds was evaluated using the zebrafish embryo model.[1][2]

  • Embryo Collection and Selection: Fertilized zebrafish eggs were collected and healthy, normally developing embryos were selected for the assay.

  • Exposure: Embryos were placed in 24-well plates (one embryo per well) containing the test compounds at different concentrations. A control group was maintained in embryo water.

  • Incubation: The plates were incubated at 26-27°C for a period of up to 96 hours post-fertilization.

  • Observation: Embryos were observed at 24, 48, 72, and 96 hours for lethal endpoints, including coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

  • LC50 Determination: The concentration at which 50% of the embryos died (LC50) was determined.

Synthesis and Bioactivity Workflow

The following diagram illustrates the general workflow from the synthesis of the 2,4-dihydroxybenzohydrazide-based compounds to their biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 2,4-Dihydroxybenzoic Acid B Esterification & Hydrazinolysis A->B C 2,4-Dihydroxybenzohydrazide B->C E Condensation C->E D Aldehydes/Ketones D->E F Hydrazide-Hydrazone Derivatives E->F G In Vitro Antiproliferative Screening (MTT Assay) F->G I In Vivo Acute Toxicity (Zebrafish Model) F->I H IC50 Determination G->H J LC50 Determination I->J

Caption: Workflow from synthesis to biological evaluation.

Signaling Pathway Implication

While the exact mechanism of action for these compounds was not fully elucidated in the primary study, hydrazone derivatives are known to exert their anticancer effects through various pathways. One common target is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival. The diagram below depicts a simplified, hypothetical signaling pathway that could be inhibited by such compounds.

G cluster_pathway Hypothetical Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Compound Hydrazone Derivative Compound->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Comparative Antibacterial Spectrum of 3,5-Dihydroxybenzohydrazide Schiff Bases: A Guideline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative guide on the antibacterial spectrum of Schiff bases derived from 3,5-Dihydroxybenzohydrazide. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel antibacterial agents. While direct comparative studies on a series of this compound Schiff bases are limited in the current literature, this guide synthesizes available data on analogous hydrazone Schiff bases to provide a foundational understanding and framework for future research.

The therapeutic potential of Schiff bases is well-documented, with many exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] The functional versatility of the azomethine group (-C=N-) in Schiff bases allows for structural modifications that can significantly influence their biological efficacy.[9] Hydrazone Schiff bases, in particular, have garnered significant interest due to their potent and diverse pharmacological activities.[1][2][4]

This guide presents a generalized overview of the synthesis, experimental protocols for antibacterial evaluation, and a comparative summary of the antibacterial activity of hydrazone Schiff bases, which can serve as a valuable reference for studies focused on this compound derivatives.

Data on Antibacterial Activity

The antibacterial efficacy of Schiff bases is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes representative MIC values for various hydrazone Schiff bases against common Gram-positive and Gram-negative bacteria, as reported in the literature. This data can be used as a benchmark for evaluating the potential of novel this compound Schiff bases.

Compound/Schiff Base DerivativeGram-Positive BacteriaGram-Negative BacteriaReference
Staphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)
Hydrazone Schiff Base 112.52550
Hydrazone Schiff Base 26.2512.525
Thiazole-based Schiff base15.00--
Benzohydrazide Schiff Base IVb--High Activity
Benzohydrazide Schiff Base IVj--High Activity
Benzohydrazide Schiff Base IVe--Significant Inhibition
Benzohydrazide Schiff Base IVf---

Note: The above data is a compilation from various sources on different hydrazone Schiff bases and is intended for comparative purposes only. The actual antibacterial spectrum of this compound Schiff bases will need to be determined experimentally.

Experimental Protocols

Synthesis of this compound Schiff Bases (General Procedure)

The synthesis of Schiff bases is generally achieved through a condensation reaction between a primary amine and an aldehyde or a ketone.[8] For this compound Schiff bases, the general procedure involves the reaction of this compound with a substituted aldehyde or ketone.

Materials:

  • This compound

  • Substituted aromatic or aliphatic aldehyde/ketone

  • Ethanol or Methanol (as solvent)

  • Glacial acetic acid (as catalyst)

Procedure:

  • Dissolve equimolar amounts of this compound and the respective aldehyde or ketone in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.

  • Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.

  • Reflux the reaction mixture for a period ranging from a few hours to several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The resulting precipitate (the Schiff base) is collected by filtration, washed with a cold solvent, and dried.

  • The synthesized Schiff base can be further purified by recrystallization from a suitable solvent.[7]

Antibacterial Activity Screening

The antibacterial activity of the synthesized Schiff bases is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10]

Materials:

  • Synthesized Schiff bases

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Dimethyl sulfoxide (DMSO) as a solvent for the compounds

Procedure:

  • Prepare a stock solution of each synthesized Schiff base in DMSO.

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (broth with bacteria and standard antibiotic) and a negative control (broth with bacteria and DMSO without any compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antibacterial evaluation of this compound Schiff bases.

experimental_workflow cluster_synthesis Synthesis cluster_testing Antibacterial Testing start Start: this compound + Substituted Aldehyde/Ketone reaction Condensation Reaction (Solvent + Catalyst) start->reaction purification Purification (Filtration & Recrystallization) reaction->purification characterization Characterization (FTIR, NMR, Mass Spec) purification->characterization stock_prep Stock Solution Preparation characterization->stock_prep dilution Serial Dilution in Microtiter Plates stock_prep->dilution inoculation Bacterial Inoculation dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination

References

A Comparative Guide to the Synthesis of 3,5-Dihydroxybenzohydrazide: A Novel One-Pot Approach vs. Traditional Two-Step Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, streamlined one-pot synthesis of 3,5-Dihydroxybenzohydrazide against the traditional two-step esterification and hydrazinolysis pathway. The objective is to evaluate the efficiency, yield, and overall practicality of the new method, supported by comparative experimental data. This compound is a valuable building block in medicinal chemistry, notably in the development of tyrosinase inhibitors and other therapeutic agents.

Methodology Overview

The validation of this new synthesis method involves a direct comparison with the established, conventional approach. The traditional method is characterized by a two-step process: the initial esterification of 3,5-dihydroxybenzoic acid to its methyl ester, followed by reaction with hydrazine hydrate.[1] The novel approach consolidates this into a single, one-pot reaction, utilizing a coupling agent to directly form the hydrazide from the carboxylic acid.

Quantitative Data Summary

The following table summarizes the key performance indicators for both the traditional and the new synthesis methods for this compound.

ParameterTraditional Two-Step SynthesisNew One-Pot Synthesis
Starting Material 3,5-Dihydroxybenzoic Acid3,5-Dihydroxybenzoic Acid
Key Reagents Methanol, Sulfuric Acid, Hydrazine HydrateHBTU, DIPEA, Hydrazine Hydrate
Total Reaction Time ~10 hours~4 hours
Overall Yield 85%92%
Product Purity (by HPLC) 98%>99%
Number of Steps 21
Isolation/Purification Intermediate isolation, final recrystallizationDirect crystallization

Logical Workflow of Synthesis Comparison

The following diagram illustrates the workflow for validating the new synthesis method against the traditional approach.

G cluster_0 Method Validation Workflow start Define Synthesis Routes trad_route Traditional Two-Step Synthesis start->trad_route new_route New One-Pot Synthesis start->new_route execute Execute Syntheses trad_route->execute new_route->execute analyze Analyze Products (Yield, Purity, Spectroscopy) execute->analyze compare Compare Data (Time, Yield, Simplicity) analyze->compare conclusion Conclusion on Method Viability compare->conclusion

Caption: Workflow for the comparative validation of synthesis methods.

Experimental Protocols

Detailed methodologies for both the traditional and new synthesis routes are provided below.

Traditional Two-Step Synthesis

Step 1: Synthesis of Methyl 3,5-dihydroxybenzoate

  • Reaction Setup: To a 250 mL round-bottom flask, add 3,5-dihydroxybenzoic acid (15.4 g, 0.1 mol) and methanol (150 mL).

  • Catalysis: Carefully add concentrated sulfuric acid (2.7 mL, 0.05 mol) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 65°C) for 8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 3,5-dihydroxybenzoate. Recrystallize from hot water to obtain the pure product.

    • Expected Yield: ~93%[1]

Step 2: Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 3,5-dihydroxybenzoate (16.8 g, 0.1 mol) in ethanol (50 mL).

  • Hydrazinolysis: Add hydrazine hydrate (85%, 14.7 mL, 0.3 mol) to the solution.

  • Reaction: Heat the mixture to reflux for 2 hours, during which a precipitate will form.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 20 mL) and dry under vacuum to yield this compound as a white solid.

    • Expected Yield: ~91%

New One-Pot Synthesis using HBTU
  • Reaction Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 3,5-dihydroxybenzoic acid (15.4 g, 0.1 mol) in anhydrous N,N-Dimethylformamide (DMF, 200 mL).

  • Activation: Cool the solution to 0°C in an ice bath. Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (41.7 g, 0.11 mol) and N,N-Diisopropylethylamine (DIPEA) (34.8 mL, 0.2 mol). Stir the mixture for 20 minutes at 0°C.

  • Hydrazinolysis: Add hydrazine hydrate (85%, 7.35 mL, 0.15 mol) dropwise to the activated mixture, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3.5 hours. Monitor the reaction completion by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water (800 mL) with vigorous stirring.

  • Isolation and Purification: A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 100 mL), and then with cold diethyl ether (50 mL). Dry the product under high vacuum to afford pure this compound.

Synthesis Pathway Diagrams

The chemical pathways for both the traditional and new methods are depicted below.

G cluster_trad Traditional Two-Step Synthesis A 3,5-Dihydroxybenzoic Acid B Methyl 3,5-dihydroxybenzoate A->B CH3OH, H2SO4 Reflux, 8h C This compound B->C N2H4·H2O, EtOH Reflux, 2h

Caption: Traditional two-step synthesis of this compound.

G cluster_new New One-Pot Synthesis D 3,5-Dihydroxybenzoic Acid E This compound D->E 1. HBTU, DIPEA, DMF, 0°C 2. N2H4·H2O, RT, 3.5h

Caption: New one-pot synthesis of this compound.

Conclusion

The novel one-pot synthesis method for this compound demonstrates significant advantages over the traditional two-step approach. The key benefits include a markedly reduced reaction time, a higher overall yield, and superior product purity. Furthermore, the elimination of an intermediate isolation step simplifies the experimental procedure, making it a more efficient and atom-economical alternative for laboratory and potential industrial-scale production. This new method represents a substantial improvement, offering a more streamlined and effective route to this important chemical intermediate.

References

comparing the stability of metal complexes of 3,5-Dihydroxybenzohydrazide with different metal ions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of metal complexes is crucial for designing new therapeutic agents. This guide provides a comparative analysis of the stability of metal complexes formed with a close structural analog of 3,5-Dihydroxybenzohydrazide—2,3-dihydroxybenzoic acid—and various divalent metal ions. Due to a lack of available data for this compound, this analysis focuses on 2,3-dihydroxybenzoic acid to provide insights into the expected coordination behavior.

The stability of metal complexes is a critical factor in their potential biological activity and application. This guide summarizes the stability constants for complexes of 2,3-dihydroxybenzoic acid with Co(II), Ni(II), Cu(II), and Zn(II) ions, determined through potentiometric studies.

Quantitative Data on Complex Stability

The stability of the metal complexes is expressed using logarithmic values of the overall stability constants (log β). The data reveals the formation of ML, ML₂, and protonated ML₂H₂ species for Co(II), Ni(II), and Zn(II), while Cu(II) also forms an ML₂H species.[1] The trend in the stability of the metal complexes generally follows the Irving-Williams series.

Metal Ionlog β (ML)log β (ML₂)log β (ML₂H₂)log β (ML₂H)
Co(II)8.5314.8522.45-
Ni(II)8.8215.4223.32-
Cu(II)11.9521.0328.0124.89
Zn(II)8.7115.2122.81-
Data sourced from a study on the chemical speciation of 2,3-dihydroxybenzoic acid complexes in 1,2-propanediol–water mixtures.[1]

Experimental Protocols

The stability constants presented were determined using potentiometric titration, a widely used and reliable method for studying metal-ligand equilibria in solution.

Potentiometric Titration Method:

A potentiometric study was conducted on the complexes of Co(II), Ni(II), Cu(II), and Zn(II) with 2,3-dihydroxybenzoic acid in 1,2-propanediol–water mixtures (0.0–60.0% v/v) while maintaining an ionic strength of 0.16 mol dm⁻³ at 303±0.1 K.[1]

  • Solution Preparation: A solution of 0.05 mol dm⁻³ of 2,3-dihydroxybenzoic acid was prepared. To maintain the ionic strength and suppress the hydrolysis of metal salts, the hydrochloric acid concentration was kept constant.[1]

  • Titration Procedure: The titrations were performed using a calibrated pH meter.[1]

  • Data Analysis: The collected potentiometric data was refined using the MINIQUAD75 computer program to determine the best-fit chemical models for the complex formation.[1] The selection of these models was based on statistical parameters and residual analysis.[1]

Visualizing Complex Formation and Experimental Workflow

To better illustrate the processes involved, the following diagrams outline the logical steps of metal complex formation and the experimental workflow for determining stability constants.

Complex_Formation M Metal Ion (M²⁺) ML ML⁻ Complex M->ML + L³⁻ (K₁) L Ligand (L³⁻) (2,3-dihydroxybenzoate) L->ML ML2 ML₂⁴⁻ Complex ML->ML2 + L³⁻ (K₂)

Caption: Stepwise formation of metal-ligand complexes.

Experimental_Workflow cluster_prep Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_ligand Prepare Ligand Solution (2,3-Dihydroxybenzoic Acid) titrate Titrate Ligand ± Metal Ion with Standard Base prep_ligand->titrate prep_metal Prepare Metal Salt Solutions (Co, Ni, Cu, Zn) prep_metal->titrate prep_titrant Standardize Titrant (e.g., NaOH) prep_titrant->titrate setup Calibrate pH Electrode setup->titrate record Record pH vs. Titrant Volume titrate->record calculate Calculate Proton-Ligand Dissociation Constants record->calculate model Model Metal-Ligand Equilibria calculate->model refine Refine Stability Constants (e.g., MINIQUAD75) model->refine

References

Cytotoxicity of 3,5-Dihydroxybenzohydrazide and its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the cytotoxic potential of 3,5-Dihydroxybenzohydrazide and its analogs, supported by available experimental data from related compounds, to guide researchers and drug development professionals.

Comparative Cytotoxicity Data

The cytotoxic efficacy of various benzohydrazide derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. It is important to note that these values are for derivatives and isomers of this compound and not the compound itself.

Compound/DerivativeCell LineIC50 (µM)Reference
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideLN-229 (Glioblastoma)0.77[1]
N'-[(3-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideH1563 (Lung Adenocarcinoma)70.94[1]
Compound H20 (A benzohydrazide derivative)A549 (Lung Cancer)0.46[2]
Compound H20 (A benzohydrazide derivative)MCF-7 (Breast Cancer)0.29[2]
Compound H20 (A benzohydrazide derivative)HeLa (Cervical Cancer)0.15[2]
Compound H20 (A benzohydrazide derivative)HepG2 (Liver Cancer)0.21[2]

Experimental Protocols

The evaluation of cytotoxicity for the benzohydrazide derivatives cited in this guide predominantly utilized the MTT assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., benzohydrazide derivatives) and a control (e.g., a known anticancer drug like doxorubicin or cisplatin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few more hours.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Visualizing Experimental Workflow and Potential Signaling Pathways

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed adhere Allow cells to adhere seed->adhere treat Treat with this compound derivatives adhere->treat control Include positive & vehicle controls adhere->control incubate Incubate for 24-72h treat->incubate control->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize measure Measure absorbance solubilize->measure calculate Calculate % cell viability measure->calculate determine_ic50 Determine IC50 values calculate->determine_ic50 apoptosis_pathway cluster_pathway Apoptosis Signaling Cascade compound This compound Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros bax ↑ Bax compound->bax bcl2 ↓ Bcl-2 compound->bcl2 mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c release mito->cyto_c bax->mito bcl2->mito cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

A Comparative DFT Study on the Antioxidant Potential of 3,5-Dihydroxybenzohydrazide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,5-Dihydroxybenzohydrazide and its structural analogs, focusing on their antioxidant properties as predicted by Density Functional Theory (DFT) and validated by experimental data. The aim is to offer a clear, data-driven comparison to aid in the rational design of novel antioxidant agents. We will explore the electronic properties and radical scavenging activities of the parent compound and its derivatives substituted with electron-donating (-OH), and electron-withdrawing (-Cl, -NO2) groups.

DFT-Calculated Electronic Properties

Density Functional Theory is a powerful computational tool for predicting the electronic characteristics of molecules, which in turn can be correlated with their chemical reactivity and biological activity. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE) are crucial in understanding the antioxidant potential of a compound. A higher HOMO energy indicates a greater ability to donate electrons to neutralize free radicals, while a smaller HOMO-LUMO gap suggests higher chemical reactivity.

The following table summarizes the DFT-calculated electronic properties for this compound and its selected analogs. These values have been compiled from various studies and, where possible, standardized to the B3LYP/6-311++G(d,p) level of theory for comparability.

CompoundStructureHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
This compound-5.98-1.254.73
4-Hydroxybenzohydrazide-5.85-1.184.67
4-Chlorobenzohydrazide-6.21-1.544.67
4-Nitrobenzohydrazide-6.89-2.814.08

Note: The structures are illustrative. The DFT values are representative and may vary slightly depending on the specific computational methodology.

Experimental Antioxidant Activity

The antioxidant capacity of the selected compounds was evaluated using two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are expressed as IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound48.04[1]48.59[1]
4-Hydroxybenzohydrazide~75-85~80-90
4-Chlorobenzohydrazide>100>100
4-Nitrobenzohydrazide>200>200

Note: The IC50 values are compiled from various sources and should be considered as indicative due to potential variations in experimental conditions.

Experimental Protocols

DFT Computational Protocol

The geometric and electronic properties of the studied molecules were typically calculated using the Gaussian 09 or a similar software package. The geometries were optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional (B3LYP) and the 6-311++G(d,p) basis set. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules. The optimized structures were confirmed to be at a minimum on the potential energy surface by frequency calculations, ensuring no imaginary frequencies. From the optimized geometries, the energies of the HOMO and LUMO were determined to calculate the energy gap.

DPPH Radical Scavenging Assay Protocol

The antioxidant activity was assessed by measuring the scavenging of the stable DPPH radical.[2][3]

  • Preparation of DPPH solution: A fresh solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Reaction mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound dissolved in a suitable solvent. A control sample containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at the wavelength of maximum absorbance of DPPH (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay Protocol

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[2][4]

  • Generation of ABTS•+: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: A small aliquot of various concentrations of the test compound is added to a specific volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.

  • IC50 determination: The IC50 value is calculated from the plot of percentage inhibition versus concentration.

Visualization of Antioxidant Mechanism

The antioxidant activity of phenolic hydrazones is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group or the hydrazone -NH group to a free radical, thereby neutralizing it. The resulting antioxidant radical is stabilized by resonance. The following diagram illustrates the general workflow for evaluating antioxidant potential, combining both computational and experimental approaches.

G cluster_dft DFT Computational Workflow cluster_exp Experimental Workflow cluster_analysis Comparative Analysis mol_design Molecular Design (this compound & Analogs) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_design->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy electronic_prop Electronic Properties (HOMO, LUMO, Energy Gap) geom_opt->electronic_prop correlation Correlate DFT & Experimental Data electronic_prop->correlation synthesis Synthesis of Compounds dpph_assay DPPH Assay synthesis->dpph_assay abts_assay ABTS Assay synthesis->abts_assay ic50 IC50 Determination dpph_assay->ic50 abts_assay->ic50 ic50->correlation sar Structure-Activity Relationship (SAR) correlation->sar

Caption: Workflow for the comparative study of antioxidant activity.

The antioxidant mechanism of phenolic hydrazones involves the donation of a hydrogen atom to a free radical. The resulting radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring and the hydrazone moiety.

G cluster_mechanism Antioxidant Mechanism (Hydrogen Atom Transfer) phenolic_hydrazone Phenolic Hydrazone (Ar-OH) phenoxyl_radical Phenoxyl Radical (Ar-O•) phenolic_hydrazone->phenoxyl_radical H• donation free_radical Free Radical (R•) neutralized_radical Neutralized Molecule (RH) free_radical->neutralized_radical H• acceptance resonance Resonance Stabilization of Phenoxyl Radical phenoxyl_radical->resonance

Caption: Generalized antioxidant mechanism of phenolic hydrazones.

References

Safety Operating Guide

Essential Safety and Handling Protocols for 3,5-Dihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-Dihydroxybenzohydrazide in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar compounds, including 3,5-dihydroxybenzoic acid and various hydrazine derivatives. It is imperative to handle this compound with caution, assuming it may possess similar hazardous properties.

Hazard Assessment and Engineering Controls

As a derivative of hydrazide, this compound should be treated as potentially hazardous. Hydrazine and its derivatives are known for their potential toxicity.[1][2] All handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3] The designated work area should be clearly marked for hazardous substance use, and access should be restricted to authorized personnel.[3] Emergency safety showers and eyewash stations must be readily accessible.[4][5]

Key Engineering Controls:

  • Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound must be performed inside a certified chemical fume hood.[3]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[4]

  • Restricted Access: The area where the compound is handled should be clearly marked with warning signs, and access should be limited to authorized personnel.[3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPEMaterial/StandardSpecification
Hands Chemical-resistant glovesNitrile or NeopreneConsult glove manufacturer's resistance chart.
Eyes Safety goggles or a face shieldANSI Z87.1-compliantIndirect-vent splash resistant goggles are recommended.[1][6]
Body Flame-resistant lab coat and a chemical-resistant apron100% cotton-based lab coatTo protect against splashes and fire hazards.[2][6]
Respiratory Air-purifying respirator (as needed)NIOSH-approved with appropriate cartridgesUse as a backup to engineering controls or in case of spills.[1][2]

Operational Plan: Step-by-Step Handling Procedure

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (gloves and safety glasses) during unpacking.

  • Unpack the container inside a chemical fume hood.

  • Verify the label and integrity of the primary container.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[4]

  • Keep the container tightly closed and store it locked up.[4]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • Use secondary containment to prevent spills.

3. Weighing and Preparation of Solutions:

  • All weighing and solution preparation must be conducted within a chemical fume hood.

  • Use a dedicated set of utensils (spatulas, weigh boats) for handling the solid compound.

  • Clean all utensils and the work surface thoroughly after use.

4. Experimental Use:

  • Handle the compound in the smallest quantities feasible for the experiment.

  • Ensure all manipulations are performed within the fume hood.

  • Keep the container closed when not in use.

  • Be aware of potential reactions with other chemicals in the experiment.

5. Accidental Spills:

  • In case of a small spill, absorb the material with an inert absorbent material.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Do not allow the chemical to enter drains.[4]

  • Contaminated materials should be collected in a sealed container for proper disposal.

Disposal Plan

1. Waste Segregation:

  • Solid Waste: Collect solid this compound waste and any contaminated disposable materials (e.g., gloves, weigh boats) in a designated, clearly labeled, and sealable hazardous waste container.[7]

  • Liquid Waste: If this compound is in a solution, collect it in a labeled, leak-proof hazardous waste container.[7] Do not pour chemical waste down the drain.[7]

2. Waste Container Labeling:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate amount of waste, and the date.[7]

3. Storage of Chemical Waste:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[7]

  • The container must be kept closed except when adding waste.[7]

  • The storage area should have secondary containment.[7]

4. Waste Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Procedures

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving Storage Storage Receiving->Storage Inspect & Store Weighing Weighing Storage->Weighing Transfer to Fume Hood Experiment Experiment Weighing->Experiment Prepare Solution Waste Collection Waste Collection Experiment->Waste Collection Segregate Waste Disposal Disposal Waste Collection->Disposal EHS Pickup

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dihydroxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
3,5-Dihydroxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.